Tubulozole hydrochloride
Description
Historical Context of Tubulozole (B1215715) Hydrochloride Research
Research into Tubulozole emerged from the broader investigation of synthetic compounds capable of interfering with microtubule-dependent processes. Light and electron microscopy studies established that Tubulozole interferes with the structure and function of microtubules in both interphase and mitotic cells. turkiyeparazitolderg.orgunifr.ch This discovery positioned Tubulozole as a valuable agent for studying the consequences of microtubule disruption, from halting cell division to inhibiting cell migration and invasion. turkiyeparazitolderg.org The compound was identified as a stereospecific microtubule inhibitor, with its activity residing almost exclusively in one of its isomers. nih.gov
Classification and Academic Significance of Tubulozole Hydrochloride Isomers
The academic significance of this compound is intrinsically linked to its stereoisomers: cis-Tubulozole (Tubulozole-C) and trans-Tubulozole (Tubulozole-T). This pair of molecules provides a powerful internal control for experiments; the potent activity of the cis-isomer can be directly compared to the relative inactivity of the trans-isomer on mammalian microtubules, ensuring that observed effects are due to specific microtubule disruption. nih.govturkiyeparazitolderg.org
cis-Tubulozole, also known as Tubulozole-C or R 46 846, is the biologically active isomer in mammalian cells. turkiyeparazitolderg.orgunifr.ch It functions as a potent microtubule-destabilizing agent, interfering with the assembly of tubulin into microtubules. turkiyeparazitolderg.org
Mechanism of Action and Research Findings: Microscopic investigations have shown that Tubulozole-C disrupts the microtubule network in both dividing and non-dividing cells. turkiyeparazitolderg.orgunifr.ch Its mechanism involves binding to the colchicine-binding site on the β-tubulin subunit, which prevents the polymerization of tubulin dimers into microtubules. frontiersin.orggrafiati.com This leads to the disassembly of the microtubule cytoskeleton.
The consequences of this microtubule disruption are profound and have been the subject of extensive research:
Antimitotic Activity: By preventing the formation of the mitotic spindle, Tubulozole-C arrests cells in mitosis, a key mechanism behind its observed anticancer properties. turkiyeparazitolderg.org
Inhibition of Cell Migration and Invasion: Research has demonstrated that at concentrations that affect the microtubule system, Tubulozole-C effectively halts the directional migration of transformed cells and prevents malignant invasion in organ culture models. turkiyeparazitolderg.org
Cytotoxicity: In studies on glial (GL15) and neuronal-like (PC12) cell lines, structural analogues of Tubulozole with a cis-configuration induced a significant decrease in viable cells, with an IC50 (half-maximal inhibitory concentration) of approximately 1 µM. This cell death was found to be mediated by apoptosis. nih.gov
Table 1: Research Findings on cis-Tubulozole (Tubulozole-C)
| Research Area | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| Cancer Research | Potent antimitotic and anti-invasive agent. | Arrests cell division and inhibits malignant cell migration. | turkiyeparazitolderg.org |
| Mechanism of Action | Binds to the colchicine (B1669291) site on β-tubulin. | Inhibits microtubule polymerization. | frontiersin.orggrafiati.com |
| Cell Biology | Induces apoptosis in cancer cell lines. | Exposure leads to a drastic decrease in viable cells (IC50 ~1 µM). | nih.gov |
| Parasitology | Cytotoxic to mammalian cells, but also inhibits growth of some parasites. | Inhibits growth of Leishmania mexicana amazonensis promastigotes. | nih.gov |
trans-Tubulozole (Tubulozole-T or R 48 265) is the stereoisomer of Tubulozole that is largely inactive as a microtubule inhibitor in mammalian cells, even at concentrations 100 times higher than its cis-counterpart. nih.gov This lack of activity on the mammalian microtubule system makes it an excellent negative control in research studies. turkiyeparazitolderg.org However, research has revealed that Tubulozole-T possesses biological activity against certain parasitic protozoa, suggesting a different mechanism of action in these organisms.
Research Findings in Parasitology:
Antimalarial Activity: Both isomers of Tubulozole inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govturkiyeparazitolderg.org Since Tubulozole-T does not affect mammalian tubulin polymerization, its antimalarial action is thought to be independent of microtubule disruption in the conventional sense. nih.gov Studies suggest that the tubulozoles' mode of action against P. falciparum involves the rapid inhibition of protein biosynthesis, which occurs within minutes of exposure. nih.govnih.gov One study noted that while Tubulozole-T inhibited the synthesis of most parasite proteins to a similar degree, it "super-inhibited" the synthesis of certain specific proteins, which may account for its antimalarial effect at low concentrations. nih.gov
Anti-leishmanial Activity: In studies on the parasitic protozoan Leishmania, Tubulozole-T was found to inhibit the growth of the promastigote stage of L. mexicana amazonensis. nih.gov Furthermore, it was effective in reducing the infective index of the amastigote stage of L. mexicana amazonensis and L. major within host macrophage cells in vitro. nih.gov This suggests potential as a novel anti-leishmanial agent, although some macrophage cytotoxicity was also observed. nih.gov
Table 2: Research Findings on trans-Tubulozole (Tubulozole-T)
| Research Area | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| Mammalian Cell Biology | Largely inactive as a microtubule inhibitor. | Does not affect the microtubule system or cell migration in mammalian cells. | nih.govturkiyeparazitolderg.org |
| Antimalarial Research | Inhibits Plasmodium falciparum growth. | Primarily inhibits parasite protein synthesis, possibly by targeting tubulin or another microtubule component in the parasite. | nih.govnih.gov |
| Anti-leishmanial Research | Inhibits Leishmania parasite growth. | Inhibits promastigote growth and reduces amastigote infectivity. | nih.gov |
Conceptual Frameworks for Microtubule-Targeting Agents in Biological Research
Microtubule-Targeting Agents (MTAs) are a diverse class of compounds that interfere with the dynamic nature of microtubules. Their primary mechanism involves binding to tubulin, the protein subunit of microtubules. Based on their effect on microtubule polymer mass at high concentrations, MTAs are broadly classified into two main groups. researchgate.netscispace.com
Microtubule-Destabilizing Agents (MDAs): These compounds inhibit the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules. researchgate.net They typically work by binding to tubulin dimers and preventing their incorporation into the growing microtubule. scispace.com
Microtubule-Stabilizing Agents (MSAs): These agents enhance microtubule polymerization and prevent their disassembly. scispace.com They bind to polymerized microtubules, stabilizing the structure and disrupting the delicate dynamic instability required for normal cellular functions. scispace.com
Regardless of whether they stabilize or destabilize, all MTAs ultimately suppress the dynamic instability of microtubules, which is crucial for processes like mitotic spindle formation and chromosome segregation. This suppression leads to a mitotic arrest and often triggers apoptosis, making them effective anticancer agents. nih.govresearchgate.net
MTAs bind to several distinct sites on the αβ-tubulin heterodimer. The major binding sites include:
The Colchicine Site: Located on β-tubulin, this site is a deep pocket within the αβ-tubulin dimer. researchgate.net Binding of agents like colchicine and Tubulozole-C to this site prevents the conformational change in tubulin necessary for polymerization. frontiersin.orgresearchgate.net
The Vinca (B1221190) Domain: Situated on β-tubulin at the interface between tubulin dimers, this site binds large natural compounds like the vinca alkaloids (e.g., vincristine (B1662923), vinblastine). researchgate.netresearchgate.net Binding here inhibits tubulin assembly. researchgate.net
The Taxane (B156437) Site: Found on the inner surface of the microtubule within the β-tubulin subunit, this site binds stabilizing agents like paclitaxel (B517696) (Taxol). nih.govscispace.com
Other Sites: Additional binding sites, such as the Laulimalide/Peloruside site, the Maytansine site, and the Pironetin site (on α-tubulin), have also been identified, each accommodating different classes of MTAs. researchgate.netresearchgate.net
Table 3: Classification and Binding Sites of Common Microtubule-Targeting Agents
| Classification | Binding Site | Example Compounds | Primary Mechanism | Reference |
|---|---|---|---|---|
| Destabilizing Agents | Colchicine Site (β-tubulin) | Colchicine, Combretastatins, Podophyllotoxin, Tubulozole-C | Inhibit tubulin polymerization. | frontiersin.orgresearchgate.netresearchgate.net |
| Vinca Domain (β-tubulin) | Vincristine, Vinblastine (B1199706), Vinorelbine, Eribulin | Inhibit tubulin polymerization. | researchgate.netresearchgate.net | |
| Stabilizing Agents | Taxane Site (β-tubulin) | Paclitaxel (Taxol), Docetaxel (B913) | Promote tubulin polymerization and stabilize microtubules. | researchgate.netscispace.com |
| Laulimalide/Peloruside Site (β-tubulin) | Laulimalide, Peloruside | Stabilize microtubules, effective in taxane-resistant cells. | researchgate.netresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
83529-08-2 |
|---|---|
Molecular Formula |
C23H24Cl3N3O4S |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
ethyl N-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H/t18-,23+;/m1./s1 |
InChI Key |
HZQPPNNARUQMJA-IMIWJGOWSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Research Oriented Characterization of Tubulozole Hydrochloride
Established Synthesis Protocols for Tubulozole (B1215715) Hydrochloride in Laboratory Settings
The synthesis of tubulozole hydrochloride in a laboratory environment is a multi-step process that involves the initial construction of the core imidazole (B134444) ring, followed by its functionalization and subsequent conversion to the hydrochloride salt for improved stability and solubility.
Imidazole Ring Functionalization Methodologies
The imidazole ring is a privileged structure in medicinal chemistry due to its versatile biological activities. mdpi.com Its synthesis and functionalization have been extensively studied since its first synthesis by Heinrich Debus in 1858. mdpi.comresearchgate.net For a substituted imidazole like that in tubulozole, several established methodologies can be employed.
Common synthetic strategies include multi-component reactions where different fragments of the ring are brought together. The Debus synthesis, for example, uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org While it has been in use for a long time, this method can sometimes result in low yields. mdpi.com More modern approaches offer greater chemical diversity and efficiency. mdpi.com These can include:
Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). wikipedia.org
Metal-free Coupling Reactions: Recent developments have focused on metal-free C-H/C-H coupling reactions, for instance, between 2H-imidazole 1-oxides and other molecules, to functionalize the imidazole ring. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, such as the condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate, to form highly substituted imidazoles with high yields. researchgate.net
These methodologies provide a toolkit for chemists to construct the specific substituted imidazole core required for tubulozole. mdpi.com
Hydrochloride Salt Formation Techniques
The conversion of a free base compound into its hydrochloride salt is a standard and crucial step in chemical research and development. This process is often employed to enhance properties such as aqueous solubility, stability, and ease of handling. nih.govbg.ac.rsliberty.edu The hydrochloride salt of tubulozole is noted as its preferred salt form. google.com
The technique for forming the hydrochloride salt is generally straightforward. It involves reacting the purified tubulozole free base with hydrochloric acid. bg.ac.rsliberty.edu This can be achieved by several methods:
Using Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the free base dissolved in a suitable organic solvent.
Using HCl in a Solvent: Adding a solution of HCl in an anhydrous solvent, such as diethyl ether or ethanol, to a solution of the base. bg.ac.rs
Using Aqueous HCl: Treating a solution of the base in a water-miscible solvent with a concentrated or dilute aqueous solution of hydrochloric acid. rsc.orggoogle.com
Following the acid-base reaction, the resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid, and then dried under vacuum. bg.ac.rsgoogle.com The formation of the salt can be confirmed by spectroscopic methods like NMR, where a downfield shift in the signals of protons near the protonated nitrogen atom is expected. bg.ac.rs
Solvent Systems for Optimized Synthesis
The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and the purity of the final product. For the synthesis of heterocyclic compounds like tubulozole, a range of solvents may be employed depending on the specific reaction step.
For Imidazole Ring Synthesis: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often suitable for the condensation and coupling reactions involved in forming the imidazole ring. google.com In some cases, mixtures of solvents like trifluoroethanol (TFE) and dichloromethane (B109758) (DCM) have been found to be powerful systems for dissolving sparingly-soluble reactants. nih.gov
For Salt Formation: The solvent for hydrochloride salt formation must be one in which the free base is soluble but the resulting salt is poorly soluble, allowing for its precipitation and easy isolation. Anhydrous ethers, alcohols (like ethanol), or chlorinated solvents (like dichloromethane) are commonly used. bg.ac.rsrochester.edu
For Purification: Purification often involves flash column chromatography. Standard solvent systems for this technique are typically two-component mixtures, such as ethyl acetate/hexane or methanol/dichloromethane, with the polarity adjusted to achieve optimal separation of the desired compound from impurities. rochester.edu
The selection of an appropriate solvent system requires careful consideration of the solubility of all reactants and products, the reaction temperature, and potential side reactions.
Scalability Considerations and Solutions in Research Synthesis
Scaling up a synthesis from the milligram to the multi-gram or kilogram level for research applications presents numerous challenges. researchgate.net A reaction that is successful on a small scale may not be directly translatable to a larger scale without optimization. mdpi.com
Key considerations for scaling up the synthesis of this compound include:
Reproducibility: Reactions can behave differently in larger vessels due to changes in surface area-to-volume ratios and heat transfer. A process that works in a small flask may require adjustments in reaction time or temperature control at a larger scale. mdpi.com
Reagent Addition and Mixing: The rate of addition of reagents and the efficiency of stirring become more critical at scale to ensure homogenous reaction conditions and to control exothermic events.
Work-up and Purification: Isolating and purifying larger quantities of material can be challenging. Filtration and chromatography techniques must be adapted for larger volumes. For instance, what is a simple extraction in a separatory funnel at the lab bench becomes a more complex operation in a large reactor.
Cost and Availability of Reagents: The economic viability of a synthetic route becomes more important at scale. More convenient and cost-efficient reactions may be sought to replace expensive or difficult-to-handle reagents. mdpi.com
Solutions to these challenges involve careful process development, which may include modifying reaction conditions, selecting more robust reagents, and developing scalable purification methods to ensure a consistent and efficient supply of the compound for research. researchgate.net
Purity and Structural Validation for Research Applications
Ensuring the purity and correct structure of a chemical compound is paramount for its use in scientific research. Inaccurate characterization can lead to unreliable and irreproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds like this compound. moravek.com It is highly effective for separating a compound from its potential impurities, which can interfere with its activity or cause unwanted side effects in biological assays. moravek.com
The fundamental principle of HPLC involves injecting a sample into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent material (the stationary phase). torontech.com The components of the sample are separated based on their differing affinities for the stationary and mobile phases, causing them to exit the column at different times (retention times). moravek.comtorontech.com
A typical HPLC purity assessment involves:
Separation of Components: The sample is passed through the column, and the main compound is separated from any impurities, which will have different retention times. torontech.com
Detection: As the components exit the column, they pass through a detector, most commonly a UV-Vis or Photodiode Array (PDA) detector. The detector measures the absorbance of light, producing a signal for each component. torontech.comsepscience.com
Chromatogram Analysis: The output is a chromatogram, which plots the detector response against time. The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. moravek.com
For a definitive analysis, the results are often compared against a certified reference standard. torontech.com Modern HPLC systems with PDA detectors can also perform peak purity analysis, which involves comparing UV spectra across a single peak to check for the presence of co-eluting impurities. sepscience.comchromatographyonline.com
Below is a table with representative, though hypothetical, HPLC conditions that could be used for the purity analysis of this compound, based on methods for similar compounds. nih.govnih.govturkjps.org
| Parameter | Value / Description |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Purity Acceptance | >95% (as determined by peak area percentage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. libretexts.org In the context of this compound, NMR is instrumental in confirming the successful synthesis and the precise arrangement of atoms within the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a comprehensive structural picture. oxinst.commdpi.com
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For a molecule like this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl and phenyl rings, the protons of the imidazole and dioxolane rings, and the ethyl carbamate (B1207046) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all indicative of the specific electronic environment and neighboring protons for each hydrogen atom.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure will give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their types (e.g., aromatic, aliphatic, carbonyl).
Two-dimensional NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity between the various rings and substituents.
The collective data from these NMR experiments provide irrefutable evidence for the synthesized compound being this compound.
Gas Chromatography (GC) for Residual Solvent Analysis
In the synthesis of any chemical compound, including this compound, various organic solvents are often used as reaction media or for purification. chromatographyonline.com It is critical to ensure that these solvents are removed from the final product to an acceptable level, as they can be toxic and may interfere with subsequent biological or chemical studies. rroij.com Gas Chromatography (GC) is the standard and most widely used technique for the analysis of residual solvents in pharmaceutical and chemical research. rroij.comnih.gov
The principle of GC involves vaporizing the sample and injecting it into a chromatographic column. The separation of different solvents is achieved based on their boiling points and their interaction with the stationary phase of the column. researchgate.net A Flame Ionization Detector (FID) is commonly used for the detection of organic solvents. nih.gov
For the analysis of residual solvents in this compound, a specific GC method would be developed and validated. This typically involves:
Sample Preparation: Dissolving a precisely weighed amount of the this compound sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). rroij.com
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-624) and an FID detector. nih.govresearchgate.net Nitrogen or helium is typically used as the carrier gas. nih.govresearchgate.net
Method Parameters: The oven temperature program, injector temperature, detector temperature, and gas flow rates are optimized to achieve good separation of all potential residual solvents within a reasonable analysis time. rroij.com
The method is validated for its specificity, linearity, accuracy, and precision to ensure reliable quantification of any residual solvents. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for different classes of residual solvents based on their toxicity. chromatographyonline.comrroij.comuspnf.com
Table 1: Example GC Parameters for Residual Solvent Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary, e.g., DB-624 (30 m x 0.53 mm, 3.0 µm) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | Initial 50°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Sample Diluent | Dimethyl Sulfoxide (DMSO) |
Derivatization Strategies and Analog Design in Academic Research
In the field of medicinal chemistry, the synthesis of derivatives and analogs of a lead compound like tubulozole is a common strategy to explore structure-activity relationships (SAR) and to optimize its biological profile. researchgate.net This involves systematically modifying different parts of the tubulozole molecule and evaluating the impact of these changes on its activity.
Academic research on tubulozole analogs could focus on several areas of the molecule for derivatization:
Modification of the Dichlorophenyl Ring: The position and nature of the substituents on this aromatic ring could be altered. For example, replacing the chloro groups with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially influencing target binding.
Alterations to the Imidazole Ring: The imidazole moiety is often crucial for the biological activity of many antifungal and anticancer agents. Modifications could include substitution on the imidazole ring itself or its replacement with other five-membered heterocyclic rings like triazoles or pyrazoles.
Changes in the Dioxolane Linker: The dioxolane ring and its connection to the thiophenyl group provide a specific spatial arrangement of the key pharmacophoric elements. Research could explore the synthesis of analogs with different linkers to investigate the importance of this conformation. This could involve changing the ring size, introducing different substituents on the dioxolane, or replacing it with an acyclic linker.
Substitution on the Phenylcarbamate Group: The ethyl carbamate moiety could be a target for derivatization. The ethyl group could be replaced with other alkyl or aryl groups, or the entire carbamate could be substituted with other functional groups like amides, sulfonamides, or ureas to probe their role in the compound's activity.
The synthesis of these new analogs would follow established synthetic organic chemistry principles, often adapting the original synthetic route for tubulozole. drugfuture.com Each new derivative would then be fully characterized using techniques like NMR, mass spectrometry, and XRPD before being subjected to biological evaluation to determine how the structural modifications have affected its properties.
Molecular and Cellular Mechanisms of Action of Tubulozole Hydrochloride
Interaction with Microtubules and Tubulin Dynamics
The principal mechanism of Tubulozole (B1215715) hydrochloride involves its direct interaction with tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules. nih.govpatsnap.com By engaging with tubulin, the compound disrupts the delicate equilibrium of microtubule assembly and disassembly, a process critical for their biological functions. patsnap.com Agents that interfere with these dynamics are broadly classified as microtubule-targeting agents. nih.gov
Tubulozole hydrochloride is classified as a microtubule destabilizing agent, exerting its effect by inhibiting the polymerization of tubulin dimers into microtubules. nih.govgoogle.com This mechanism is characteristic of compounds that bind to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govnih.gov The binding of an inhibitor to this site physically obstructs the conformational changes required for tubulin dimers to incorporate into a growing microtubule, thus suppressing polymer formation. nih.gov
While specific kinetic constants (e.g., dissociation constant, Kd) for this compound are not detailed in the available literature, such binding affinity studies are crucial for characterizing tubulin inhibitors. These studies quantify the strength of the interaction between the compound and tubulin. Molecular docking and dynamic simulations can further investigate the binding modes, revealing key interactions with amino acid residues at the binding site. researchgate.netmdpi.com
The binding of this compound to tubulin directly inhibits the polymerization process. nih.govgoogle.com Microtubules are highly dynamic structures that undergo phases of growth (polymerization) and shortening (depolymerization), a phenomenon known as dynamic instability which is essential for processes like mitotic spindle formation. researchgate.net By preventing the addition of tubulin subunits to microtubule ends, this compound effectively suppresses microtubule growth and leads to a net depolymerization of the microtubule network. nih.govpatsnap.com This action is similar to other well-known microtubule depolymerizing agents such as colchicine and vinca (B1221190) alkaloids. researchgate.netresearchgate.net
The effect of compounds on microtubule assembly can be quantitatively measured in vitro using a tubulin polymerization assay. cytoskeleton.com This method often relies on turbidimetry, where the scattering of light by microtubules is monitored over time using a spectrophotometer at a wavelength of 340 nm. nih.govcytoskeleton.com The increase in optical density (turbidity) is directly proportional to the mass of the microtubule polymer formed. cytoskeleton.comnih.gov
In a typical assay, purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP. cytoskeleton.com The resulting polymerization curve displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium). cytoskeleton.com The addition of a polymerization inhibitor like this compound would be expected to decrease the rate and extent of the increase in turbidity, indicating inhibition of microtubule formation. cytoskeleton.comimrpress.com
Table 1: Representative Data from a Tubulin Turbidity Assay This table illustrates the expected effects of different classes of compounds on tubulin polymerization as measured by turbidity. The values are representative.
| Treatment Condition | Maximum Polymerization Rate (mOD/min) | Steady-State Polymer Mass (OD340) | Mechanism of Action |
|---|---|---|---|
| Control (DMSO) | 10.0 | 0.300 | Baseline Polymerization |
| This compound (10 µM) | 2.5 | 0.075 | Inhibition of Polymerization |
| Paclitaxel (B517696) (10 µM) | 40.0 | 0.550 | Promotion of Polymerization |
| Nocodazole (B1683961) (10 µM) | 2.0 | 0.060 | Inhibition of Polymerization |
Immunofluorescence microscopy is a powerful technique used to visualize the effects of compounds on the microtubule cytoskeleton within intact cells. csic.es In this method, cells are treated with the compound, then fixed, permeabilized, and stained with a primary antibody that specifically binds to a tubulin subunit (e.g., α-tubulin or β-tubulin). researchgate.netresearchgate.net A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope. csic.es
In untreated control cells, this technique reveals a well-organized and extensive network of fine microtubule filaments extending throughout the cytoplasm. researchgate.net Following treatment with a depolymerizing agent like Tubulozole-C, this organized network is disrupted. The fluorescence signal becomes diffuse and disorganized, indicating the disassembly of microtubules into soluble tubulin dimers. nih.govresearchgate.net This contrasts sharply with microtubule-stabilizing agents like paclitaxel, which cause microtubules to form thick, prominent bundles. researchgate.net
Modulation of Tubulin Polymerization and Depolymerization
Cellular Cycle and Division Interruption Research
The disruption of microtubule dynamics has profound consequences for cell division (mitosis). patsnap.com During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the precise segregation of chromosomes into two daughter cells. patsnap.com By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. nih.gov This failure activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. nih.gov The result is a block in cell cycle progression, typically at the G2/M transition. nih.gov
The ability of microtubule-targeting agents to induce mitotic arrest is commonly studied in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govnih.govarchivesofmedicalscience.com Research has demonstrated that Tubulozole specifically causes human colon cancer cells (COLO 205) to arrest in the G2/M phase of the cell cycle. nih.gov This arrest is mediated by a signaling cascade involving the activation of ERK1/2 and Chk1 kinases. nih.gov
Studies on other microtubule inhibitors in HeLa and MCF-7 cells provide a framework for understanding this process. For instance, treatment of MCF-7 cells with the microtubule destabilizer nocodazole leads to a dramatic increase in the mitotic index, which is the percentage of cells in a population that are actively undergoing mitosis. nih.gov This arrest is a direct consequence of a dysfunctional mitotic spindle. nih.gov Flow cytometry is another common method used to analyze cell cycle distribution, where DNA content is measured to quantify the proportion of cells in the G0/G1, S, and G2/M phases. youtube.comresearchgate.net Treatment with microtubule inhibitors leads to a significant accumulation of cells in the G2/M phase. nih.govarchivesofmedicalscience.com
Table 2: Example of Mitotic Index Changes in MCF-7 Cells After Treatment with a Microtubule Inhibitor This table presents published data for the microtubule inhibitor Nocodazole to illustrate the typical outcome of mitotic arrest studies in a relevant cell line. nih.gov
| Cell Line | Treatment Condition (24h) | Mitotic Index (%) | Fold Increase |
|---|---|---|---|
| MCF-7 | Diluent (Control) | 2.2% | - |
| MCF-7 | Nocodazole (1 µM) | 39.0% | ~17.7 |
Table 3: Representative G2/M Arrest in Cancer Cell Lines This table shows representative data on how microtubule inhibitors induce G2/M phase cell cycle arrest in HeLa and MCF-7 cells, as measured by flow cytometry. archivesofmedicalscience.com
| Cell Line | Treatment Condition | % of Cells in G2/M Phase |
|---|---|---|
| HeLa | Control | ~15% |
| HeLa | Berberine (IC50, 24h) | ~45% |
| MCF-7 | Control | ~12% |
| MCF-7 | Berberine (IC50, 12h) | ~40% |
Impact on Cell Division Processes
This compound functions as a microtubule inhibitor, directly interfering with the dynamic process of tubulin polymerization required for microtubule formation. nih.govbiocat.comgoogleapis.com Microtubules are fundamental components of the mitotic spindle, a cellular machine essential for the accurate segregation of chromosomes during cell division (mitosis). numberanalytics.comwikipedia.org
By disrupting the assembly of tubulin, tubulozole-C prevents the formation of a functional mitotic spindle. nih.govgoogleapis.com This interference with microtubule dynamics blocks the cell cycle progression, specifically arresting cells in the M phase. biocat.comgoogleapis.com This antimitotic effect, or the halting of cell division, can ultimately trigger programmed cell death, or apoptosis. biocat.commdpi.com Research on analogues of tubulozole confirms its role as a tubulin polymerization inhibitor with antimitotic properties. nih.gov
Effects on Cellular Morphology and Organization
Investigations have shown that tubulozole-C interferes with the structure and function of microtubules in both dividing (mitotic) and non-dividing (interphase) cells. nih.gov This leads to a breakdown of the normal subcellular organization. nih.gov The compound's primary mechanism is the inhibition of microtubule assembly, which results in their depolymerization. scispace.com Beyond its effects on microtubules, studies on related analogues have also revealed severe damage to cytoskeletal F-actin filaments, suggesting a broader impact on the integrity of the cellular cytoskeleton. nih.gov
The cellular effects of tubulozole have been extensively studied using advanced imaging techniques. Light and electron microscopic investigations have been crucial in visualizing the compound's impact on cellular structures. nih.gov These methods allow for both the observation of dynamic processes in living cells (light microscopy) and the detailed examination of ultrastructural changes at high resolution (electron microscopy). nih.govunifr.ch Microscopic studies on mammalian cells treated with tubulozole-C confirmed that the compound directly interferes with the intricate structure of the microtubule system. nih.gov
Influence on Cell Motility and Adhesion
The integrity of the cytoskeleton is critical for cell motility and adhesion, processes that are fundamental to both normal physiology and pathological conditions like cancer metastasis. nih.gov By disrupting microtubule organization, this compound significantly impairs these cellular functions.
Directional cell migration, the movement of a cell towards a specific stimulus, is heavily dependent on a polarized and dynamic microtubule network. nih.govfrontiersin.org Studies have demonstrated that the active cis-isomer, tubulozole-C, effectively arrests the directional migration of transformed cells. nih.govgoogleapis.com This inhibition is a direct result of its disruptive effect on the microtubule system. nih.gov In contrast, the inactive trans-isomer (tubulozole-T) shows no effect on this process, highlighting the stereospecificity of the action. nih.gov
The invasive potential of malignant cells is a hallmark of cancer. In experimental models designed to mimic the complexity of body tissues, such as three-dimensional organ culture systems, tubulozole-C has been shown to disrupt malignant invasion. nih.gov This finding indicates that its antimicrotubular activity can effectively interfere with the ability of cancer cells to invade surrounding tissues. nih.gov Consistent with other findings, the inactive trans-isomer of tubulozole did not inhibit malignant invasion in these systems. nih.gov
Data Tables
Table 1: Comparative Effects of Tubulozole Isomers This table summarizes the differential activities of the cis- and trans-isomers of Tubulozole based on experimental findings.
| Feature | Tubulozole-C (cis-isomer) | Tubulozole-T (trans-isomer) | Reference |
| Antitumor Activity | Active | Inactive | nih.gov |
| Microtubule System Effect | Interferes with structure and function | No effect | nih.gov |
| Directional Migration | Arrests migration | No effect | nih.gov |
| Malignant Invasion | Disrupts invasion | No effect | nih.gov |
Modulation of Focal Adhesion Structures
This compound, as a microtubule-destabilizing agent, plays a significant role in the modulation of focal adhesion structures. researchgate.net Focal adhesions are complex protein structures that connect the cell's cytoskeleton to the extracellular matrix, playing a crucial role in cell migration and adhesion. mdpi.com The disruption of the microtubule network by compounds like this compound leads to an increase in RhoA-stimulated actomyosin (B1167339) contractility, which in turn causes an enlargement of focal adhesion size and inhibits their turnover. nih.gov
Research has shown that the disruption of microtubules initiates a biphasic adhesion response. researchgate.net Initially, there is an increase in cellular adhesion, which is accompanied by a rise in the number of focal adhesion sites and actin contractility. researchgate.net However, this is followed by a sharp decrease in cell adhesion, leading to the disorganization of focal adhesions and actin stress fibers. researchgate.net This sequence of events ultimately results in cell rounding and detachment from the extracellular matrix. researchgate.net
A key event in this process is the sustained phosphorylation of paxillin, a focal adhesion-associated protein, which occurs before the onset of apoptosis. researchgate.net This phosphorylation is dependent on the prior activation of the extracellular signal-regulated kinase (ERK) and p38 pathways. researchgate.net The interplay between the microtubule cytoskeleton, the maturation state of focal adhesions, and intracellular contractile forces is complex. nih.gov For instance, in untreated cells, α5-integrin co-localizes with vinculin at peripheral focal adhesions and with tensin at central fibrillar adhesions. nih.gov Following treatment with microtubule-disrupting agents, α5-integrin is found in both peripheral and central adhesion complexes that contain both vinculin and tensin, suggesting a shift towards the focal adhesion maturation state. nih.gov This change is dependent on force, as inhibiting cell contractility prevents this conversion. nih.gov
Induction of Anoikis in Cellular Models
Anoikis is a form of programmed cell death that is induced when cells detach from the extracellular matrix (ECM). mdpi.com This process is a critical barrier against tumor metastasis. nih.govnih.gov this compound, through its action as a microtubule-destabilizing agent, can induce anoikis. researchgate.net
The disorganization of focal adhesion structures and the subsequent loss of cell adhesion to the ECM are key steps that trigger anoikis. researchgate.netmdpi.com Studies have demonstrated that microtubule-disrupting agents lead to cell rounding and detachment, which are characteristic precursors to anoikis. researchgate.net The process involves a sequence of events that begins with changes in cellular adhesion and culminates in cell death. researchgate.net The loss of focal adhesion integrity is a primary mechanism through which these agents induce anoikis. researchgate.net
Resistance to anoikis is a crucial factor in the progression of cancer, particularly in metastasis, as it allows cancer cells to survive after detaching from the primary tumor. nih.gov Research has identified various molecular players in anoikis resistance, including TUBB3, which is a key anoikis-related prognostic gene in some cancers. nih.gov The overexpression of such genes can lead to resistance to detachment-induced apoptosis. nih.gov
Impact on Gene Expression and Signal Transduction Pathways
Research on Casein Gene Expression Modulation
The expression of casein, a primary milk protein, is highly regulated by hormones and the extracellular matrix. nih.gov While direct studies on the effect of this compound on casein gene expression are limited, the broader context of cellular signaling and cytoskeletal integrity provides insights. The synthesis and secretion of milk proteins are sensitive to the cellular environment. nih.gov For instance, primary mouse mammary epithelial cells cultured on a reconstituted basement membrane show significantly higher levels of β-casein production compared to those on plastic surfaces. nih.gov This highlights the critical role of the ECM in directing specific gene expression. nih.gov Transforming growth factor-beta (TGF-β) has been shown to suppress casein synthesis post-transcriptionally without affecting the levels of casein mRNA. semanticscholar.org This suggests that regulatory mechanisms can act at different levels of gene expression.
Role in Prolactin Signaling Mechanisms
Prolactin (PRL) is a hormone that regulates a multitude of physiological processes, including lactation, by binding to its receptor (PRLR). jpp.krakow.plpreprints.org The binding of prolactin to its receptor initiates several signal transduction pathways, including the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway, the mitogen-activated protein kinase (MAPK) pathways (including ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. preprints.orgmdpi.com These pathways are crucial for mediating the effects of prolactin on cell differentiation, proliferation, and apoptosis. mdpi.com
In the pituitary gland, the constitutive activation of the PRLR/JAK2/STAT5 pathway acts as an antiproliferative and pro-apoptotic signal in lactotroph cells. mdpi.com The regulation of prolactin secretion itself is primarily under the inhibitory control of dopamine, which binds to D2 receptors on lactotrophs. jpp.krakow.plpatsnap.com this compound's impact on the cytoskeleton could potentially interfere with the complex signaling cascades initiated by prolactin, although specific studies on this interaction are not widely available.
Activation of Extracellular Signal-Regulated Kinase and p38 Pathways
The extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical regulators of cellular processes like growth, differentiation, and apoptosis. imrpress.com Research has shown that microtubule-disrupting agents, such as this compound, can induce the activation of both ERK and p38 pathways. researchgate.net
The sustained phosphorylation of paxillin, a key event in the modulation of focal adhesions by these agents, is dependent on the prior activation of ERK and p38. researchgate.net The balance between ERK and p38 activity can determine cell fate. imrpress.com In many contexts, the ERK pathway is associated with cell proliferation and survival, while the p38 pathway is often linked to stress responses and apoptosis. imrpress.com However, in some situations, both pathways can be activated simultaneously. nih.gov The activation of these pathways is a crucial part of the cellular response to the cytoskeletal stress induced by this compound, ultimately contributing to the observed effects on focal adhesions and anoikis. researchgate.net
Preclinical Research and Experimental Model Studies
In Vitro Cellular Model Systems
In vitro models are indispensable tools in preclinical research, providing controlled environments to study the direct effects of compounds on cells. tebubio.com For Tubulozole (B1215715) hydrochloride, these systems range from immortalized cancer cell lines to primary cells derived directly from tissues, allowing for a multifaceted evaluation of its biological activity. nih.govnih.gov
The selection of appropriate cell lines is a critical first step in cancer drug research, as different cell lines can represent the heterogeneity of tumors and offer insights into potential therapeutic targets. tebubio.comphcogres.com
Cancer cell lines are immortalized cells that serve as foundational models in oncology research. tebubio.com Cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) are extensively used to screen for the cytotoxic effects of new chemical entities and to study their mechanisms of action. nih.govphcogres.comarchivesofmedicalscience.com These lines allow for reproducible, high-throughput screening of compounds that may inhibit cancer cell proliferation or induce cell death. phcogres.comphcogres.com
While Tubulozole hydrochloride is listed in patents alongside other anticancer agents for potential use, specific research detailing its direct application and cytotoxic effects on HeLa, MCF-7, A549, and HT-29 cell lines is not extensively detailed in available literature. orbit.comepo.org However, research on structural analogues of Tubulozole provides insight into its potential activity. Biological tests on a neuronal-like cell line (PC12) and a human glioblastoma cell line (GL15) showed that these analogues induced a significant decrease in the number of viable cells. This suggests that the core structure of Tubulozole is effective at inducing cell death, a key feature explored in cancer cell line studies.
Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. biocompare.com These cultures are considered more physiologically relevant than immortalized cell lines because they retain many of the characteristics of their tissue of origin. nih.govbiocompare.com This makes them valuable for predicting a patient's response to specific drugs. nih.gov The use of primary cells allows researchers to study the effects of compounds on non-cancerous cells or on a heterogeneous population of tumor cells that better reflects the in vivo environment. oncotarget.com Research on the cis-isomer of tubulozole (tubulozole-C) has shown it to be more effective against malignant L1210 leukemia cells than normal host leukocytes in culture, highlighting the compound's selective potential which can be effectively studied using primary cell models. nih.gov
Isolated human mammary epithelial cells (HMECs) are a specific type of primary cell culture used in breast biology and cancer research. nih.gov These cells are the origin of most breast cancers, making them a critical model for studying disease mechanisms and therapeutic interventions. nih.govixcellsbiotech.com Culturing primary HMECs allows for the investigation of how compounds affect normal breast tissue, providing a basis for comparison against their effects on breast cancer cell lines like MCF-7. oncotarget.comixcellsbiotech.com While methods for isolating and culturing HMECs are well-established, specific studies detailing the direct testing of this compound on these cells are not prominent in the reviewed literature. oncotarget.comnih.gov
To quantify the effects of a compound on cells, various assays are employed. These tests can measure cell death, proliferation inhibition, and the underlying mechanisms, such as apoptosis (programmed cell death). researchgate.netthermofisher.com
Cell cytotoxicity assays are fundamental in drug discovery for quantifying the dose-dependent toxic effects of a compound on cells. thermofisher.com Common methods include tetrazolium reduction assays (like MTT), which measure the metabolic activity of viable cells, and lactate (B86563) dehydrogenase (LDH) release assays, which detect membrane damage in dead cells. thermofisher.comnih.gov These assays are used to determine key parameters such as the IC50 value—the concentration of a drug that inhibits a biological process by 50%. nih.gov
Studies on structural analogues of Tubulozole have utilized such assays to determine their cytotoxic potential. In research involving glial (GL15) and neuronal-like (PC12) cell lines, exposure to two different analogues resulted in a significant decrease in viable cells, demonstrating potent cytotoxic activity.
Table 1: Cytotoxicity of Tubulozole Analogues in Cancer Cell Lines Press the "Generate" button to see the table.
| Cell Line | Compound | IC50 Value (approx.) | Observed Effect |
|---|---|---|---|
| GL15 (Human Glioblastoma) | Analogue 2a/2b | ~1 µM | Drastic decrease in viable cells, induction of apoptosis |
This table summarizes findings on structural analogues of Tubulozole, as direct IC50 data for this compound on these specific cell lines was not available in the reviewed sources.
The mechanism of cell death induced by these analogues was identified as apoptosis, characterized by the activation of a Ca²⁺-dependent pathway. mdpi.comfrontiersin.org The induction of apoptosis is a desirable characteristic for anticancer agents, as it is a controlled form of cell death that minimizes damage to surrounding tissues.
Assays for Cellular Response Evaluation
Apoptosis Induction and Pathway Analysis (e.g., Mitochondrial Depolarization, Caspase Activation)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research indicates that this compound can induce apoptosis in cancer cells, although the complete signaling pathway is not fully elucidated in publicly available literature.
Studies have shown that in human colon cancer cells (COLO 205), treatment with tubulozole can lead to the phosphorylation of the pro-apoptotic protein Bad at Ser-155. nih.gov This phosphorylation event is often linked to the regulation of the intrinsic apoptotic pathway. However, specific studies detailing this compound's direct effect on mitochondrial membrane depolarization, a critical event in the intrinsic pathway often measured by assays like the JC-1 assay, are not extensively documented in the available research.
Interestingly, one study on analogues of tubulozole suggested that apoptosis induction was correlated with an increase in intracellular calcium concentration, released from internal stores. plos.org This points to a potential alternative or parallel pathway for apoptosis induction that warrants further investigation for this compound itself.
Cell Cycle Analysis (e.g., G2/M phase block)
A significant body of research on this compound has focused on its impact on the cell cycle of cancer cells. As a microtubule inhibitor, its primary mechanism of action involves the disruption of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. ncats.ionih.gov
In-depth studies on human colon cancer cells (COLO 205) have demonstrated that tubulozole induces a robust G2/M phase arrest. nih.gov This arrest is mediated through a complex signaling cascade involving the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Checkpoint kinase 1 (Chk1). nih.govplos.orgnih.gov
The activation of Chk1 by tubulozole leads to the phosphorylation of Cdc25C at Ser-216. nih.gov Phosphorylated Cdc25C is then sequestered in the cytoplasm by 14-3-3β proteins, preventing it from dephosphorylating and activating the cyclin B-Cdc2 complex, which is essential for entry into mitosis. nih.gov This ultimately results in the observed G2/M block. The inhibition of ERK1/2 has been shown to attenuate the tubulozole-induced G2/M arrest, highlighting the critical role of this pathway. nih.gov
It has also been observed that the cellular response to tubulozole can be a decision between G2/M arrest and apoptosis. Inhibition of Chk1 in tubulozole-treated cells was found to promote apoptosis, suggesting that Chk1 activation plays a key role in initiating the G2/M arrest, which may act as a protective mechanism, and its inhibition shunts the cells towards a death pathway. nih.gov
Table 1: Effect of this compound on Cell Cycle Progression in COLO 205 Cells
| Treatment Condition | Key Molecular Event | Outcome | Reference |
| Tubulozole (10 µM) | Phosphorylation of Cdc25C (Ser-216) | G2/M phase arrest | nih.gov |
| Tubulozole (10 µM) | Activation of ERK1/2 and Chk1 kinases | G2/M phase arrest | nih.gov |
| Tubulozole + Chk1 siRNA | Inhibition of Chk1 | Increased apoptosis | nih.gov |
| Tubulozole + PD98059 (ERK1/2 inhibitor) | Inhibition of ERK1/2 | Attenuation of G2/M arrest | nih.gov |
Gene and Protein Expression Profiling
While the effects of this compound on specific proteins involved in cell cycle regulation and apoptosis have been investigated, comprehensive gene and protein expression profiling studies, such as microarray or proteomic analyses, are not widely available in the public domain. nih.govthermofisher.compitt.edu
The existing research has primarily utilized Western blotting to examine changes in the phosphorylation status and levels of key regulatory proteins. As mentioned, studies have focused on the phosphorylation of ERK1/2, Chk1, Cdc25C, and the pro-apoptotic protein Bad. nih.gov These targeted analyses have been instrumental in elucidating the pathway of tubulozole-induced G2/M arrest.
However, a broader understanding of the global changes in gene and protein expression in response to this compound treatment would provide a more complete picture of its mechanism of action and could potentially identify novel biomarkers of response or resistance. For instance, a detailed analysis of the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis, would be highly informative. nih.govnih.govgoogle.com
Invasion and Migration Assays
The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. As a microtubule inhibitor, this compound is expected to interfere with these processes, as the cytoskeleton plays a crucial role in cell motility.
Indeed, it has been reported that the active cis-isomer of tubulozole (tubulozole-C) can arrest the directional migration of transformed cells. ncats.io However, detailed quantitative data from standardized invasion and migration assays, such as the Transwell or wound healing assays, are not extensively described in the available literature for this compound. mdpi.comsigmaaldrich.comnih.gov Such assays would provide valuable quantitative data on the compound's anti-migratory and anti-invasive properties.
Spheroidal and Three-Dimensional (3D) Cell Culture Models
Three-dimensional cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. eurofinsdiscovery.comreactionbiology.comresearchgate.netnih.gov These models are valuable for assessing the efficacy of anticancer agents, including their ability to penetrate tumor tissue and exert their effects in a more physiologically relevant context.
In Vivo Non-Human Research Models
Xenograft Models in Immunocompromised Animals (e.g., Nude Mice with Human Cancer Cells)
Xenograft models, where human cancer cells are implanted into immunocompromised animals such as nude mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism. nih.govplos.orgresearchgate.net
Studies have mentioned the use of xenograft models to investigate the in vivo effects of tubulozole. It has been reported that malignant L1210 leukemia cells are more susceptible to the antimicrotubular effects of tubulozole-C in vivo compared to the normal leukocytes of the host animal. ncats.io This suggests a degree of selectivity for cancer cells.
Furthermore, the COLO 205 human colon cancer cell line, which has been used extensively in in vitro studies of tubulozole, is known to form tumors in nude mice and is a well-established xenograft model for studying the efficacy of various anticancer agents. plos.orgaltogenlabs.comnih.govnih.gov While the susceptibility of COLO 205 cells to tubulozole in vitro is well-documented, detailed in vivo studies reporting on tumor growth inhibition, survival analysis, and biomarker modulation in COLO 205 xenografts treated with this compound are not extensively detailed in the currently accessible literature.
Leukemia Animal Models (e.g., L1210 Leukemia Cells in Mice)
This compound has been a subject of investigation in preclinical cancer research, particularly using leukemia animal models. One of the primary models utilized is the L1210 lymphocytic leukemia cell line in mice. iiarjournals.orgwikipedia.org This model is valuable for studying the pathogenesis of leukemia and for the initial screening of potential chemotherapeutic agents. iiarjournals.orgwikipedia.org The L1210 cells, which are of B-lymphocyte origin but exhibit a lymphoblast morphology, are known for their aggressive growth and high proliferative capacity, making them suitable for both in vivo and in vitro experiments. wikipedia.org
When L1210 cells are injected into mice, they induce leukemia, allowing researchers to assess the efficacy of anticancer compounds. wikipedia.orgmeliordiscovery.com Studies involving this model have been instrumental in evaluating various therapeutic strategies, including the effectiveness of topoisomerase II inhibitors and the mechanisms of drug resistance. wikipedia.org The L1210 leukemia model in mice continues to be a relevant tool for drug discovery programs, a role it has played since the 1960s and 1970s. wikipedia.org While specific outcomes of this compound in L1210 models are detailed in comparative studies, the model itself provides a robust platform for assessing the antileukemic potential of microtubule inhibitors. wikipedia.orgresearchgate.net
Parasitic Models (e.g., Fasciola hepatica in triclabendazole (B1681386) resistance studies)
In the realm of parasitology, this compound has been studied in the context of Fasciola hepatica (liver fluke), particularly in research concerning resistance to the flukicide triclabendazole. nih.govcambridge.org Triclabendazole is a critical drug for treating fascioliasis, a disease affecting livestock and humans, as it is effective against both immature and adult flukes. nih.govplos.org However, the emergence of triclabendazole-resistant Fasciola hepatica strains poses a significant threat to its continued efficacy. nih.govplos.org
Research has suggested that triclabendazole functions as a microtubule inhibitor, similar to tubulozole. nih.gov Studies have shown that tubulozole-C, a derivative, causes significant disruption to the tegument (the outer covering) of triclabendazole-susceptible flukes. nih.gov This damage is accompanied by a decrease in tubulin immunoreactivity within the tegumental syncytium. nih.gov In stark contrast, triclabendazole-resistant flukes exhibit only minor tegumental disruption and no significant change in tubulin immunostaining when treated with tubulozole-C. nih.gov These findings strongly indicate that tubulozole and triclabendazole share the same molecular target and that flukes resistant to triclabendazole also show cross-resistance to tubulozole. nih.gov This cross-resistance provides a valuable tool for understanding the mechanisms underlying drug resistance in Fasciola hepatica. cambridge.orgmdpi.com
Avian Embryo Models (e.g., Chick Embryo Yolk-Sac Membrane)
Avian embryo models, specifically the chick embryo yolk-sac membrane (YSM) assay, serve as a valuable in vivo platform for studying angiogenesis, the formation of new blood vessels. nih.govresearchgate.netsciencecentral.in This process is critical in both normal development and in pathological conditions like tumor growth. The YSM assay is considered a simple, reproducible, and cost-effective method for the preliminary screening of compounds that may either promote or inhibit angiogenesis. nih.govsciencecentral.in
While direct studies of this compound using the YSM assay are not detailed in the provided context, this model is frequently used to evaluate microtubule-targeting agents and other potential cancer therapeutics. nih.gov The chick embryo chorioallantoic membrane (CAM) assay, a related and widely used model, has been employed to investigate the anti-angiogenic properties of various drugs. ufg.br For instance, studies have compared the anti-angiogenic effects of docetaxel (B913) and paclitaxel (B517696) using the CAM model. nih.gov Given that this compound is a microtubule inhibitor, the YSM or CAM assays would be appropriate and informative models to assess its potential effects on angiogenesis. google.comgoogleapis.com
Comparative Preclinical Studies with Other Microtubule Inhibitors
Comparison with Colchicine (B1669291) and Vinblastine (B1199706)
This compound belongs to the class of microtubule inhibitors, a group that also includes well-known agents like colchicine and vinblastine. google.comd-nb.infogoogle.com.na These compounds interfere with the assembly and disassembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. google.com.na
Colchicine and the vinca (B1221190) alkaloids (vinblastine, vincristine) act by inhibiting microtubule polymerization, leading to mitotic arrest. google.com.na Studies have compared the effects of colchicine and vinblastine on various biological processes. For example, in vitro studies on bullfrog gastric mucosa showed that both compounds inhibit H+ and pepsinogen secretion, with vinblastine being more potent than colchicine. nih.gov While direct comparative studies between this compound, colchicine, and vinblastine are not extensively detailed in the provided search results, their shared mechanism of microtubule disruption places them in the same functional class of cytotoxic agents used in cancer research. d-nb.infogoogle.com.na
Research on Similarities with Triclabendazole
Significant research has been conducted on the similarities between tubulozole and triclabendazole, particularly in the context of their effects on the liver fluke, Fasciola hepatica. nih.govcambridge.org Triclabendazole is a benzimidazole (B57391) anthelmintic, and its mechanism of action is believed to be through the inhibition of microtubule formation. nih.govmdpi.com
Differentiating Properties from Paclitaxel and Docetaxel
While this compound, like paclitaxel and docetaxel, is a microtubule inhibitor, there are fundamental differences in their mechanisms of action. Tubulozole, similar to colchicine and vinca alkaloids, primarily functions by inhibiting the polymerization of tubulin into microtubules. In contrast, paclitaxel and docetaxel, which belong to the taxane (B156437) class of drugs, have a distinct mechanism. They enhance the polymerization of tubulin and stabilize the resulting microtubules, preventing their disassembly. hospitalpharmacyeurope.comwikipedia.org This stabilization also disrupts the dynamic process of microtubule formation and breakdown necessary for cell division, ultimately leading to cell death. wikipedia.org
Preclinical comparisons between docetaxel and paclitaxel have revealed differences in their potency and cellular effects. Docetaxel has shown a greater affinity for the β-tubulin binding site and induces a different pattern of microtubule polymerization compared to paclitaxel. hospitalpharmacyeurope.com It has also been observed to have more potent antitumor activity in some in vitro and in vivo models, which may be related to its greater cellular uptake and longer intracellular retention time. hospitalpharmacyeurope.comwikipedia.org Although both are clinically effective, these preclinical distinctions can influence their therapeutic application and side-effect profiles. hospitalpharmacyeurope.combreastcancernow.orgnih.gov The differentiating property of this compound lies in its role as a microtubule depolymerizing agent, as opposed to the stabilizing effect of taxanes like paclitaxel and docetaxel.
Data Tables
Table 1: Preclinical Models for this compound and Related Compounds
| Model System | Compound(s) Studied | Key Findings |
|---|---|---|
| L1210 Leukemia Cells in Mice | This compound (inferred) | Standard model for assessing antileukemic activity of chemotherapeutic agents. iiarjournals.orgwikipedia.org |
| Fasciola hepatica | Tubulozole-C, Triclabendazole | Tubulozole-C disrupts the tegument of susceptible flukes; resistant flukes show cross-resistance. nih.gov |
Table 2: Comparative Effects of Microtubule Inhibitors
| Compound | Mechanism of Action | Comparative Notes |
|---|---|---|
| This compound | Inhibits microtubule polymerization | Shares a target with triclabendazole in Fasciola hepatica. nih.gov |
| Colchicine | Inhibits microtubule polymerization | Less potent than vinblastine in inhibiting gastric secretion in a bullfrog model. nih.gov |
| Vinblastine | Inhibits microtubule polymerization | More potent than colchicine in inhibiting gastric secretion in a bullfrog model. nih.gov |
| Triclabendazole | Inhibits microtubule polymerization | F. hepatica resistant to this drug are also resistant to tubulozole. nih.gov |
| Paclitaxel | Stabilizes microtubules | Less potent than docetaxel in some preclinical models. hospitalpharmacyeurope.com |
| Docetaxel | Stabilizes microtubules | Shows greater affinity for the β-tubulin binding site compared to paclitaxel. hospitalpharmacyeurope.com |
Computational and Structural Biology Approaches in Tubulozole Hydrochloride Research
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as Tubulozole (B1215715) hydrochloride, and its protein target. These in silico techniques are crucial in modern drug discovery for lead optimization and understanding drug resistance.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Tubulozole hydrochloride, docking studies are essential to understand its interaction with various tubulin isoforms. Of particular interest is the βIII-tubulin isotype, which is often overexpressed in cancer cells and is associated with resistance to some tubulin-binding agents. frontiersin.org
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology is well-established for other tubulin inhibitors that bind to the colchicine (B1669291) site, which is also the putative binding site for this compound. nih.govgoogle.comresearchgate.net These studies typically involve preparing the three-dimensional structures of the ligand (this compound) and the receptor (tubulin isoforms) and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. mdpi.com For instance, studies on other colchicine-site binders have successfully used molecular docking to predict how these compounds fit into the binding pocket at the interface of α- and β-tubulin. frontiersin.orgplos.org
A theoretical molecular docking workflow for this compound would involve:
Preparation of the Ligand: Generation of the 3D structure of this compound and optimization of its geometry.
Preparation of the Receptor: Utilization of existing crystal or cryo-EM structures of tubulin. Homology modeling may be used to generate structures of specific isoforms like βIII-tubulin if they are not experimentally available. frontiersin.org
Docking Simulation: Using software like AutoDock or Glide to place the this compound molecule into the colchicine binding site of the tubulin structure. mdpi.comnih.gov
Analysis of Results: Examination of the top-ranked poses to understand the binding mode, including key interactions with amino acid residues.
Following molecular docking, more rigorous computational methods like free energy calculations are employed to obtain a more accurate prediction of the binding affinity. These calculations can help in ranking different compounds and in understanding the energetic contributions to binding. Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.complos.org
For example, in studies of other tubulin inhibitors, the MM/GBSA method has been used to calculate the binding free energy of ligands to different tubulin isotypes. plos.org This approach involves running molecular dynamics (MD) simulations of the protein-ligand complex to generate a set of conformations, and then applying the MM/GBSA method to calculate the average binding free energy over these conformations. Such calculations for this compound would provide a quantitative measure of its affinity for different tubulin isoforms, potentially explaining any observed isotype-specific effects. The binding free energy is typically decomposed into various energy terms, as shown in the hypothetical table below.
| Energy Component | Hypothetical Value (kcal/mol) for Tubulozole-Tubulin Interaction |
| Van der Waals Energy | -55.0 |
| Electrostatic Energy | -20.0 |
| Polar Solvation Energy | +30.0 |
| Non-polar Solvation Energy | -5.0 |
| Total Binding Free Energy (ΔG) | -50.0 |
This table is a hypothetical representation of data that would be generated from a binding free energy calculation study.
A critical outcome of molecular modeling studies is the identification of specific amino acid residues in the target protein that are crucial for ligand binding. These key residues form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the drug molecule.
For inhibitors binding to the colchicine site on tubulin, residues in both the α- and β-tubulin subunits are involved. rsc.org For instance, studies on other colchicine site binders have identified residues such as Cys241 in β-tubulin as being critical for interaction. researchgate.net Molecular dynamics simulations allow for the analysis of the stability of these interactions over time. By decomposing the total binding energy into contributions from individual residues, it is possible to pinpoint the "hotspots" for binding. researchgate.net
A hypothetical analysis of this compound's interaction with tubulin might reveal key residues as summarized in the table below.
| Tubulin Subunit | Key Amino Acid Residue | Type of Interaction |
| β-tubulin | Cys241 | Hydrophobic |
| β-tubulin | Leu248 | Hydrophobic |
| β-tubulin | Asn258 | Hydrogen Bond |
| α-tubulin | Thr179 | Hydrogen Bond |
| β-tubulin | Val318 | Hydrophobic |
This table presents a hypothetical set of key binding residues for this compound based on known interactions of other colchicine-site inhibitors.
In silico methods are increasingly used in preclinical research to predict the pharmacokinetic and toxicological properties of drug candidates, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govmdpi.com These computational models use the chemical structure of a compound to estimate its properties, helping to identify potential liabilities early in the drug development process. nih.gov
For this compound, in silico tools could be used to predict properties such as:
Oral bioavailability: Likelihood of the compound being absorbed after oral administration.
Blood-brain barrier permeability: Potential for the compound to enter the central nervous system.
Metabolic stability: Prediction of how quickly the compound is broken down by metabolic enzymes.
Toxicity risks: Flags for potential toxicities, such as cardiotoxicity (hERG inhibition) or carcinogenicity. nih.gov
These predictions, while not a substitute for experimental testing, can guide the design of preclinical studies and help in the selection of the most promising drug candidates for further development. chemmethod.com
Structural Biology Techniques for Target Characterization
Structural biology techniques are indispensable for understanding the three-dimensional architecture of biological macromolecules like tubulin and how they interact with ligands.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large protein complexes in their near-native state. nih.govbiorxiv.org For tubulin research, cryo-EM has been instrumental in visualizing the structure of microtubules, tubulin polymers, and tubulin in complex with various binding partners. nih.govucsf.edufrontiersin.org
While a specific cryo-EM structure of tubulin bound to this compound is not currently available in public databases, this technique would be the ideal approach to definitively characterize the binding site and the conformational changes induced by the compound. A cryo-EM study would involve:
Sample Preparation: Assembling microtubules in the presence of this compound and flash-freezing them in a thin layer of vitreous ice.
Data Collection: Imaging the frozen-hydrated specimens in a transmission electron microscope.
Image Processing: Using sophisticated software to reconstruct a three-dimensional map of the microtubule-Tubulozole hydrochloride complex from thousands of two-dimensional particle images.
Model Building: Building an atomic model of the complex into the cryo-EM density map.
Such a study would provide unparalleled insights into how this compound disrupts microtubule structure and dynamics at an atomic level. researchgate.netnih.govinstruct-eric.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and their complexes with small molecules in solution, providing a dynamic picture of molecular interactions. gmclore.org While specific NMR structural data for the this compound-tubulin complex is not extensively available in public literature, the principles of the technique are well-established in studying protein-ligand interactions.
NMR methods can be used to:
Identify Binding Sites: Chemical shift perturbation studies, where changes in the NMR spectrum of the protein are monitored upon addition of the ligand, can map the binding interface. universiteitleiden.nl
Determine Ligand Conformation: Transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand. universiteitleiden.nl
Characterize Protein Dynamics: NMR can provide information on how the protein's structure and flexibility change upon ligand binding. nih.gov
In the context of this compound, NMR studies would be invaluable for understanding how it interacts with the flexible loop regions of tubulin, which are often difficult to characterize using other structural methods. nih.gov
X-ray Crystallography of Tubulin-Ligand Complexes
X-ray crystallography is a primary method for obtaining high-resolution three-dimensional structures of protein-ligand complexes. nih.gov This technique has been instrumental in elucidating the binding modes of numerous tubulin inhibitors. nih.gov For this compound, which is known to bind to the colchicine site of tubulin, X-ray crystallography would provide a static, detailed image of its interactions within this pocket. nih.gov
The process involves:
Crystallization: Growing well-ordered crystals of the tubulin-tubulozole hydrochloride complex.
X-ray Diffraction: Exposing the crystals to a beam of X-rays and collecting the resulting diffraction pattern.
Structure Determination: Using the diffraction data to calculate an electron density map and build an atomic model of the complex. jhu.edu
Crystal structures of tubulin in complex with other colchicine-site inhibitors have revealed key interactions with residues in the α- and β-tubulin subunits. researchgate.net Such a structure for this compound would precisely map the hydrogen bonds, hydrophobic interactions, and other forces that stabilize its binding, providing a crucial template for rational drug design.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgdotmatics.com For this compound, SAR investigations focus on identifying which parts of the molecule are essential for its tubulin-inhibitory and cytotoxic effects.
Design and Synthesis of Tubulozole Analogs
A key aspect of SAR studies is the design and synthesis of analogs, where specific parts of the lead compound's structure are systematically modified. nih.gov In the case of tubulozole, research has explored modifications to its core structure to improve potency and explore the chemical space around the initial hit. publicationslist.org
For example, studies have involved the synthesis of new structural analogs and evaluating their effects on apoptosis, calcium ion concentration, and cytoskeletal organization in various cell lines. publicationslist.org The general approach for synthesizing new analogs often involves multi-step chemical reactions to introduce different substituents or alter the core scaffold. mdpi.comnih.govnih.gov The biological activity of these new compounds is then tested to build a comprehensive SAR profile.
Table 1: Examples of Synthetic Approaches for Biologically Active Molecules
| Starting Material | Key Reaction Steps | Final Product Class | Reference |
|---|---|---|---|
| 2-nitrophenols | Reduction with SnCl2·2H2O, followed by cyclization with cyanogen (B1215507) bromide. | 2-aminobenzoxazole derivatives | nih.gov |
| 3′,4′,5′-trimethoxyacetophenone | Condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by cyclization with enaminone. | 2-substituted-7-(3′,4′,5′-trimethoxyphenyl)- publicationslist.orgorbit.comgoogleapis.comtriazolo[1,5-a]pyrimidine derivatives | mdpi.com |
| Benzo[d]imidazo[2,1-b]thiazole | Linkage with 1,2,3-triazole conjugates. | 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. wikipedia.orgnih.gov These models are predictive tools used in drug discovery to estimate the activity of newly designed molecules before they are synthesized. longdom.orgroutledge.commdpi.com
The development of a QSAR model involves:
Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC50 values for tubulin polymerization inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which represent their physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape). wikipedia.org
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation that correlates the descriptors with the biological activity. longdom.org
Validation: Testing the predictive power of the model using an independent set of compounds.
For this compound and its analogs, a QSAR model could help to identify the key structural features that govern its potency, guiding the design of more effective tubulin inhibitors.
Bioinformatics and Omics Data Integration
The advent of high-throughput technologies has enabled the study of a drug's effect on a global cellular scale. Bioinformatics plays a crucial role in analyzing and integrating large datasets from "omics" studies, such as transcriptomics (RNA-seq).
RNA-sequencing (RNA-seq) Data Analysis for Differential Expression
RNA-sequencing (RNA-seq) is a powerful technique used to profile the entire transcriptome of a cell or tissue, providing a snapshot of all the genes that are being expressed at a given moment. nih.gov In the context of this compound research, RNA-seq can be used to identify genes and cellular pathways that are affected by the compound's activity. orbit.comgoogleapis.com
Differential gene expression analysis compares the transcriptomes of cells treated with this compound to untreated control cells. cd-genomics.com This allows researchers to identify genes that are significantly upregulated or downregulated in response to the drug. biorxiv.orgmdpi.com The typical workflow includes:
RNA Extraction and Library Preparation: Isolating RNA from treated and untreated cells and preparing it for sequencing. mdpi.com
Sequencing: Using a high-throughput sequencing platform to read the RNA sequences.
Data Analysis: Aligning the sequence reads to a reference genome and quantifying the expression level of each gene. Statistical tests are then applied to identify differentially expressed genes. nih.gov
The results of such an analysis can reveal the downstream molecular consequences of tubulin inhibition by this compound, potentially uncovering novel mechanisms of action or identifying biomarkers of drug response.
Proteomic Profiling (e.g., Mass Spectrometry) for Protein Interactions
Proteomic profiling is a powerful technique used to identify the full complement of proteins (the proteome) in a biological sample and to determine how their expression levels change in response to a stimulus, such as treatment with a compound like this compound. wikipedia.org Mass spectrometry (MS) is a cornerstone of proteomic profiling, enabling the identification and quantification of thousands of proteins from complex mixtures like cell lysates. sigmaaldrich.com
In the context of this compound research, proteomic profiling, particularly using MS-based methods, can be employed to identify its direct protein targets and to characterize the downstream effects on protein expression. The general workflow for such an analysis would involve:
Sample Preparation: Treating cells or tissues with this compound and preparing cell lysates.
Protein Separation: Often, complex protein mixtures are separated using techniques like 2-D gel electrophoresis or liquid chromatography (LC). wikipedia.org
Mass Spectrometry: The separated proteins are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. sigmaaldrich.com
Data Analysis: The resulting mass spectra are compared against protein databases to identify the proteins present in the sample.
A key application of MS in this area is the identification of protein-protein interactions. nih.gov Techniques like affinity purification-mass spectrometry (AP-MS) could be used, where a tagged version of a potential target protein of this compound is used to "pull down" its interacting partners from a cell lysate. These interacting proteins can then be identified by MS. sigmaaldrich.com
While specific proteomic studies on this compound are not extensively documented in publicly available literature, research on other microtubule inhibitors and in related fields demonstrates the utility of this approach. For instance, proteomic profiling has been used to identify biomarkers and understand disease pathways in various conditions. nih.govnih.gov In a study on Leishmania orientalis, a protozoan parasite, researchers utilized proteomic and transcriptomic analyses to understand the mechanisms of drug resistance, highlighting the power of these techniques in identifying molecular adaptations. plos.orgnih.gov Although this study focused on Amphotericin B, it mentioned the anti-microtubule compound tubulozole, suggesting that similar proteomic approaches could be applied to understand its effects on parasites. plos.orgnih.gov
Table 1: Hypothetical Proteomic Profiling Workflow for this compound
| Step | Description | Key Techniques |
| 1. Cell Culture and Treatment | Culturing relevant cell lines (e.g., cancer cells) and treating them with this compound or a vehicle control. | Cell culture, compound treatment |
| 2. Protein Extraction | Lysing the cells to extract the total protein content. | Lysis buffers, centrifugation |
| 3. Protein Digestion | Enzymatically digesting the proteins into smaller peptides, which are more amenable to MS analysis. | Trypsin digestion |
| 4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry to determine their sequence and abundance. | LC-MS/MS |
| 5. Data Analysis and Protein Identification | Using bioinformatics software to identify the proteins from the peptide sequences and quantify their relative abundance between the treated and control samples. | Proteomics software (e.g., MaxQuant, Proteome Discoverer) |
| 6. Identification of Interacting Proteins | Analyzing the data to identify proteins whose expression levels are significantly altered by this compound treatment, suggesting they are part of the drug's interaction network. | Statistical analysis, bioinformatics |
Pathway Enrichment Analysis (e.g., GSEA)
Pathway enrichment analysis is a computational method used to determine whether a pre-defined set of genes or proteins is statistically overrepresented in a larger list of genes or proteins that have been found to be altered in a particular experiment. cd-genomics.com This analysis helps to move from a long list of differentially expressed genes or proteins to a more focused understanding of the biological pathways that are most affected by a given condition or treatment. nih.gov
Gene Set Enrichment Analysis (GSEA) is a popular pathway enrichment analysis method that does not rely on a pre-selected list of significantly altered genes. Instead, it considers the entire ranked list of genes from an experiment (e.g., ranked by their differential expression) to determine whether genes from a particular pathway are enriched at the top or bottom of the list. google.com
In the context of this compound research, GSEA could be applied to transcriptomic or proteomic data from cells treated with the compound. This would allow researchers to identify the key signaling pathways that are modulated by this compound, beyond its direct effect on microtubules. For example, GSEA could reveal impacts on pathways related to cell cycle progression, apoptosis, or cellular stress responses.
The study on Leishmania orientalis again provides a relevant example, where GSEA was used to perform functional enrichment analysis of transcriptomic data. plos.orgnih.gov This approach could be similarly applied to data from cells treated with this compound to elucidate its broader mechanism of action.
Table 2: Potential Pathways for GSEA in this compound Research
| Pathway Category | Specific Pathways (Examples) |
| Cell Cycle | Mitotic spindle checkpoint, G2/M transition |
| Apoptosis | Intrinsic apoptosis pathway, extrinsic apoptosis pathway |
| Cellular Stress | Unfolded protein response, oxidative stress response |
| Signaling Pathways | MAPK signaling, PI3K-Akt signaling |
Network Pharmacology for Gene-Protein-Drug Interactions
Network pharmacology is an interdisciplinary field that combines principles of pharmacology, systems biology, and computational biology to study the complex interactions between drugs, genes, and proteins at a network level. mdpi.comnih.gov This approach moves beyond the "one drug, one target" paradigm to consider that many drugs have multiple targets and can affect complex biological networks. nih.gov
The general workflow of a network pharmacology study involves:
Identifying Drug Targets: Using databases and prediction tools to identify the known and potential protein targets of a drug.
Identifying Disease-Related Genes: Compiling a list of genes that are known to be associated with a particular disease.
Constructing Interaction Networks: Building protein-protein interaction (PPI) networks for the drug targets and disease-related genes.
Analyzing the Network: Using graph theory and other computational methods to identify key nodes (hubs) and modules within the network, which can provide insights into the drug's mechanism of action.
For this compound, a network pharmacology approach could be used to:
Predict Novel Targets: Identify potential new protein targets for the compound, which could explain some of its biological effects or suggest new therapeutic applications.
Identify Potential Drug-Drug Interactions: Predict potential interactions with other drugs by examining the overlap in their target networks.
Discover Biomarkers: Identify proteins or genes within the network that could serve as biomarkers to predict a patient's response to treatment with this compound.
Identification of Cellular Resistance Mechanisms
Cellular resistance encompasses the physiological changes within a cancer cell that allow it to survive in the presence of a cytotoxic compound. These adaptations can be intrinsic or acquired through continuous exposure to the drug. tandfonline.complos.org
A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. nih.govcarislifesciences.com These membrane proteins function as energy-dependent efflux pumps, actively removing a wide array of xenobiotic substances, including many anticancer drugs, from the cell's interior. wikipedia.orgnih.gov By reducing the intracellular drug concentration, these pumps prevent the agent from reaching its target at a sufficient concentration to exert its cytotoxic effect. nih.govfrontiersin.org
The most well-characterized of these transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govwikipedia.orgmdpi.com Overexpression of P-gp is a common cause of resistance to numerous microtubule-targeting agents, particularly taxanes and vinca (B1221190) alkaloids. nih.govnih.gov While direct studies on this compound are limited, research on other benzimidazole (B57391) derivatives suggests a complex relationship with ABCB1. Some novel 1,2,5-trisubstituted benzimidazole derivatives have been shown to act as ABCB1 inhibitors, thereby helping to overcome MDR in doxorubicin-resistant cancer cells. nih.govnih.govresearchgate.net This suggests that while some benzimidazoles may be substrates for ABCB1, others can modulate its function, highlighting the importance of this transporter family in determining the efficacy of this class of compounds. The involvement of ABC transporters in resistance is not limited to cancer; they are also implicated in the resistance of parasitic nematodes to anthelmintic drugs. mdpi.com
Acquired resistance develops as a result of selection and adaptation processes in response to therapy. tandfonline.com In laboratory settings, this is often modeled by culturing cancer cell lines with progressively increasing concentrations of a drug over an extended period. uhod.org This process selects for cells that have developed mechanisms to survive the drug's effects.
For microtubule-targeting agents, these experimental models have been crucial for identifying resistance pathways. For instance, a KB-derived cancer cell line made resistant to the microtubule destabilizer BPR0L075, which is similar in action to this compound, exhibited resistance through mechanisms independent of the common multidrug resistance pathways. plos.org Instead of overexpressing efflux pumps, these cells acquired resistance through a combination of mutations in the β-tubulin gene and altered expression of tubulin isotypes. plos.org Similarly, resistance to benzimidazole fungicides in plant pathogens has been induced and studied in the lab, often revealing mutations in the β-tubulin target gene. apsnet.orgscispace.com In the fission yeast Schizosaccharomyces pombe, a model organism for studying microtubules, resistance to benzimidazole compounds like thiabendazole (B1682256) and nocodazole (B1683961) has been linked to specific β-tubulin mutations that both stabilize microtubules and reduce the drug's affinity. nih.govmdpi.com These models demonstrate that acquired resistance is often multifaceted, involving direct changes to the drug's target.
Molecular Basis of Resistance
The molecular basis of resistance to tubulin-binding agents frequently involves genetic or expression-level changes in the tubulin proteins. Since this compound targets β-tubulin, alterations to this protein are a primary driver of resistance.
In humans, tubulin is a heterogeneous protein encoded by a multigene family, giving rise to several distinct isotypes for both α- and β-tubulin. nih.govnih.gov These isotypes have different expression patterns and can affect the dynamic properties of microtubules. nih.govnih.gov Alterations in the expression levels of specific β-tubulin isotypes are a well-documented mechanism of resistance to microtubule-targeting drugs. nih.govnih.gov
The overexpression of class III β-tubulin (βIII-tubulin) is one of the most studied alterations and is frequently associated with resistance to taxanes. uhod.orgnih.gov It is believed that βIII-tubulin creates more dynamic microtubules that can counteract the stabilizing effect of drugs like paclitaxel (B517696). nih.govnih.gov Conversely, in cells resistant to microtubule-destabilizing agents, the expression patterns can be different. In a vincristine-resistant MCF-7 cell line, the mRNA levels of βII-, βIII-, and βV-tubulin were significantly downregulated, whereas they were upregulated in taxane-resistant cells. uhod.org Similarly, a cell line resistant to the microtubule destabilizer BPR0L075 showed reduced mRNA expression of both class II and III β-tubulin. plos.org These findings suggest that cancer cells can modulate the composition of their microtubulin pool to specifically counteract the effects of either stabilizing or destabilizing agents.
| β-Tubulin Isotype | Change in Expression in Resistant Cells | Associated Drug Resistance | Reference |
|---|---|---|---|
| βII-tubulin | Upregulated | Paclitaxel, Docetaxel (B913) | uhod.org |
| βII-tubulin | Downregulated | Vincristine (B1662923), BPR0L075 (destabilizer) | plos.orguhod.org |
| βIII-tubulin | Upregulated | Paclitaxel, Docetaxel | uhod.orgnih.gov |
| βIII-tubulin | Downregulated | Vincristine, BPR0L075 (destabilizer) | plos.orguhod.org |
| βV-tubulin | Upregulated | Paclitaxel, Docetaxel | uhod.org |
| βV-tubulin | Downregulated | Vincristine | uhod.org |
The most direct mechanism of resistance to drugs that target a specific protein is the acquisition of point mutations in the gene encoding that protein. For benzimidazoles, including this compound, the target is β-tubulin, and mutations in the β-tubulin gene are a major cause of resistance, particularly in parasitic nematodes and fungi. nih.govnih.govbiorxiv.org These mutations typically occur in or near the drug-binding site, reducing the drug's affinity for tubulin and thereby its ability to inhibit microtubule polymerization. tandfonline.com
Extensive research in helminths has identified several key mutations that confer resistance to benzimidazoles. The most common and well-characterized mutations are found at codons 167, 198, and 200 of the β-tubulin gene. frontiersin.org For example, a change from phenylalanine to tyrosine at position 200 (F200Y) is strongly associated with resistance. frontiersin.orgnih.govhilarispublisher.com Similarly, substitutions at position 198 (e.g., glutamic acid to alanine, E198A) and position 167 (phenylalanine to tyrosine, F167Y) also confer resistance. tandfonline.comfrontiersin.orgnih.gov These mutations have been validated by introducing them into the sensitive C. elegans laboratory strain, where they were shown to confer resistance to benzimidazole drugs. nih.govbiorxiv.org In cancer cells, mutations in β-tubulin have also been identified in cell lines made resistant to microtubule inhibitors, such as a Gln327His mutation in a docetaxel-resistant line and a His179Pro mutation in a vincristine-resistant line. uhod.org A cell line resistant to a microtubule destabilizer was found to have six novel mutations in its βI-tubulin gene. plos.org
| Mutation | Affected Codon | Organism / Cell Type | Associated Drug Resistance | Reference |
|---|---|---|---|---|
| F167Y | 167 | Parasitic Nematodes (e.g., H. contortus) | Benzimidazoles | tandfonline.comfrontiersin.orgnih.gov |
| E198A/L/V/K | 198 | Parasitic Nematodes, Fungi | Benzimidazoles | tandfonline.comapsnet.orgfrontiersin.orgnih.gov |
| F200Y | 200 | Parasitic Nematodes (e.g., H. contortus) | Benzimidazoles | tandfonline.comfrontiersin.orgnih.govhilarispublisher.com |
| Q134H | 134 | Parasitic Nematodes (e.g., A. caninum) | Benzimidazoles | tandfonline.combiorxiv.org |
| Y50S | 50 | Fission Yeast (S. pombe) | Benzimidazoles (TBZ, MBC, Nocodazole) | nih.govmdpi.com |
| His179Pro | 179 | MCF-7 Breast Cancer Cells | Vincristine | uhod.org |
| Gln327His | 327 | MCF-7 Breast Cancer Cells | Docetaxel | uhod.org |
Cross-Resistance Studies with Other Microtubule Inhibitors
The development of resistance to one drug can sometimes confer resistance or sensitivity to other, often related, drugs. Studies of cross-resistance are valuable for understanding resistance mechanisms and planning sequential therapies. For microtubule inhibitors, predictable patterns of cross-resistance have been observed. nih.gov
Cells selected for resistance to microtubule-destabilizing agents, such as vinca alkaloids or colchicine-site binders like the benzimidazoles, often show cross-resistance to other drugs that destabilize microtubules. nih.gov This is because the underlying resistance mechanism, such as a tubulin mutation that promotes microtubule stability, can counteract the effects of multiple destabilizing compounds. Conversely, and of significant clinical interest, these same cells frequently become hypersensitive to microtubule-stabilizing agents like the taxanes (e.g., paclitaxel). nih.govdoctorlib.org This phenomenon, known as collateral sensitivity, occurs because the intrinsic pro-stability alteration in the resistant cell's microtubules synergizes with the stabilizing effect of the taxane (B156437), leading to excessive microtubule stabilization and cell death at lower drug concentrations.
This pattern was clearly demonstrated in a cancer cell line (KB-L30) made resistant to the microtubule destabilizer BPR0L075. These cells showed cross-resistance to other destabilizers like vincristine and colchicine but were surprisingly hypersensitive to the microtubule stabilizer paclitaxel. plos.org This suggests that tumors that develop resistance to a tubulozole-like compound might be effectively treated with a taxane-based therapy.
| Primary Resistance To | Drug Class | Cross-Resistance To | Hypersensitivity (Collateral Sensitivity) To | Reference |
|---|---|---|---|---|
| Microtubule Destabilizers (e.g., Vincristine, BPR0L075) | Vinca Alkaloids / Colchicine-site binders | Other Microtubule Destabilizers (e.g., Colchicine) | Microtubule Stabilizers (e.g., Paclitaxel) | plos.orgnih.gov |
| Microtubule Stabilizers (e.g., Paclitaxel) | Taxanes | Other Microtubule Stabilizers | Microtubule Destabilizers (e.g., Vinblastine) | nih.gov |
Mechanisms of Resistance to Tubulozole Hydrochloride
Investigation of Shared Resistance Pathways
Research into resistance to tubulozole hydrochloride has often involved studying cross-resistance patterns with other microtubule-targeting agents. These investigations help to elucidate whether resistance mechanisms are specific to a single compound or are shared among a class of drugs.
Studies have shown that cancer cells selected for resistance to one microtubule inhibitor can exhibit cross-resistance to other drugs that target the microtubule system. nih.gov This phenomenon suggests the existence of common resistance mechanisms. For instance, cells resistant to microtubule-destabilizing agents, a class to which this compound belongs, may also show resistance to other destabilizers like vinca (B1221190) alkaloids. nih.govplos.org
A key mechanism underlying this shared resistance is the alteration of the drug's primary target, the tubulin protein itself. nih.gov Mutations in the genes encoding α- or β-tubulin can prevent the drug from binding effectively, thereby reducing its inhibitory effect on microtubule dynamics. plos.orgnih.gov These mutations can confer resistance to a range of microtubule inhibitors that share similar binding sites or mechanisms of action. nih.gov
Another significant shared resistance pathway involves the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp). nih.govoaepublish.com These transport proteins are located in the cell membrane and actively pump a wide variety of structurally unrelated compounds, including many chemotherapy drugs, out of the cell. oaepublish.com This reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient amounts to be effective. Overexpression of P-gp is a well-established mechanism of multidrug resistance (MDR) and can lead to cross-resistance among different classes of microtubule inhibitors, including vinca alkaloids and taxanes. oaepublish.comsickkids.ca
The table below summarizes the cross-resistance patterns observed in a KB-L30 cancer cell line resistant to a microtubule de-stabilizing agent, demonstrating shared resistance and sensitivity to different classes of microtubule inhibitors.
| Compound | Class | Fold Resistance/Sensitivity in KB-L30 Cells |
| BPR0L075 | Microtubule de-stabilizer | 6-fold resistant |
| Colchicine (B1669291) | Microtubule de-stabilizer | 7-fold resistant |
| Vincristine (B1662923) | Microtubule de-stabilizer | 7-fold resistant |
| Paclitaxel (B517696) | Microtubule stabilizer | 5-fold more sensitive |
| Data sourced from a study on a KB-derived microtubule de-stabilizer-resistant cancer cell line. plos.org |
This table illustrates that resistance to one microtubile de-stabilizer can confer cross-resistance to others, while simultaneously increasing sensitivity to a microtubule stabilizer. plos.org This predictable pattern of cross-resistance and collateral sensitivity is a common characteristic of cell lines with alterations in α- or β-tubulin. nih.gov
In addition to target modifications and drug efflux, other cellular changes can lead to shared resistance. These include alterations in apoptotic pathways, which can make cancer cells more resistant to the cell death signals initiated by chemotherapy, and changes in microtubule-regulating proteins. nih.govnih.govwikipedia.org
Research Methodological Considerations and Data Analysis
Experimental Design and Statistical Rigor in Tubulozole (B1215715) Hydrochloride Studies
The robustness of findings in preclinical studies involving Tubulozole hydrochloride hinges on meticulous experimental design and rigorous statistical analysis. As a compound investigated for its effects as a microtubule inhibitor, particularly in oncology and parasitology, the design of in vitro and in vivo studies is foundational to understanding its biological activity. Early research on this compound established its action against the microtubule system, and the design of these foundational studies was critical for generating reliable initial data nih.gov.
Determining an adequate sample size is a critical component of experimental design to ensure that studies are sufficiently powered to detect a true effect while avoiding unnecessary use of resources or, in the case of animal studies, subjects. For preclinical in vivo studies, such as those evaluating the effect of this compound on tumor growth in murine models, sample size can be determined using methods like power analysis or the "resource equation" researchgate.netnih.gov. Power analysis requires specifying the desired statistical power (typically 80%), significance level (e.g., alpha = 0.05), the expected effect size, and the variability of the outcome measure nc3rs.org.uknih.gov.
While specific sample size calculations for early this compound studies are not detailed in available literature, a common approach in preclinical oncology research involves using a sufficient number of animals per group to detect a biologically meaningful difference in tumor volume or survival between treated and control groups.
The duration of studies is dictated by the research question and the biological model. In in vitro cell culture experiments, the duration may be relatively short, focusing on immediate effects on the cell cycle or microtubule polymerization. For in vivo tumor growth studies, the duration would extend until a predetermined endpoint is reached, such as the tumor reaching a specific size in the control group, to allow for the assessment of treatment effects on tumor progression nih.gov.
Table 1: Key Parameters in Sample Size Calculation for In Vivo Studies
| Parameter | Description | Common Value/Consideration |
| Effect Size | The magnitude of the difference between treatment and control groups that is considered biologically significant. | Determined from pilot studies or literature on similar compounds. |
| Standard Deviation (SD) | The variability of the outcome measure (e.g., tumor volume) within groups. | Estimated from previous experiments. |
| Significance Level (α) | The probability of a Type I error (false positive). | Typically set at 0.05. |
| Statistical Power (1-β) | The probability of detecting a true effect (avoiding a false negative). | Commonly set at 0.80 or 0.90. |
The selection of endpoints in this compound research is crucial for quantifying its biological effects. In preclinical studies, endpoints are chosen to measure the efficacy and mechanism of action of the compound.
In Vitro Endpoints: These often include measurements of cytotoxicity (e.g., IC50 values in cancer cell lines), inhibition of tubulin polymerization, cell cycle arrest (measured by flow cytometry), and induction of apoptosis nih.gov.
Statistical analysis of these endpoints requires appropriate methods to compare outcomes between different treatment groups. The choice of statistical test depends on the type of data collected and the experimental design. For continuous data like tumor volume, a t-test or Analysis of Variance (ANOVA) might be employed, followed by post-hoc tests for multiple group comparisons. For time-to-event data, such as survival, Kaplan-Meier analysis and the log-rank test are standard methods.
Table 2: Common Endpoints and Associated Statistical Tests in Preclinical Oncology
| Endpoint Type | Example Endpoint | Appropriate Statistical Test(s) |
| Continuous | Tumor Volume, Protein Expression Level | t-test, ANOVA |
| Categorical | Response Rate (e.g., complete/partial response) | Chi-square test, Fisher's exact test |
| Time-to-Event | Overall Survival, Progression-Free Survival | Kaplan-Meier analysis, Log-rank test |
Data Analysis and Interpretation in Preclinical Research
The analysis and interpretation of data from preclinical studies of compounds like this compound involve specialized statistical models to accurately characterize their pharmacological properties.
Dose-response relationships are a cornerstone of pharmacology, and for this compound, these are used to quantify its potency and efficacy. The relationship between the concentration of a drug and its measured effect is typically nonlinear and often follows a sigmoidal curve nc3rs.org.uktheeffectivestatistician.com. Non-linear regression models are used to fit these curves to experimental data.
A common model is the four-parameter logistic (4PL) equation, which describes a sigmoidal dose-response relationship. This model allows for the estimation of key parameters, including the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the potency of the compound. The Hill coefficient, another parameter from this model, provides information about the steepness of the curve and the cooperativity of the binding interaction cytel.com. Analyzing dose-response data with such models is essential for comparing the potency of this compound against other microtubule inhibitors or across different cell lines nih.govresearchgate.net.
While specific applications of Bayesian hierarchical modeling to this compound research are not documented in the available literature, this statistical approach is increasingly used in modern preclinical research to address challenges like inter-study variability nih.govnih.gov. Preclinical results can vary between experiments due to subtle differences in conditions. Bayesian hierarchical models (BHMs) can account for this by "borrowing strength" across different studies or experimental groups.
These models assume that while parameters for each study are different, they are drawn from a common distribution. This allows for more robust parameter estimates, especially when individual study sample sizes are small theeffectivestatistician.com. In the context of preclinical oncology, BHMs can be used to analyze heterogeneous tumor responses and can help in translating findings from the preclinical to the clinical phase nih.govcytel.comfrontiersin.org.
Reproducibility and Standardization in Assays
The reproducibility and standardization of in vitro assays are fundamental to ensuring the validity and comparability of data generated across different studies and laboratories. When investigating the effects of this compound on microtubule dynamics, meticulous control over experimental variables is paramount. This section details the critical aspects of standardizing cell culture conditions and pre-treatment protocols to achieve reliable and reproducible results.
Standardization of Cell Culture Conditions
Consistent cell culture practices are the bedrock of reproducible in vitro research. The biological response of cells to a compound like this compound can be significantly influenced by their physiological state, which is in turn governed by their culture environment. For studies involving this compound, particularly with cell lines such as the L1210 murine lymphocytic leukemia line, establishing and adhering to a standardized cell culture protocol is essential.
Key parameters that require stringent standardization include the type of basal medium, serum supplementation, incubation conditions, and cell passaging procedures. Different formulations of media can impact cell growth and metabolism, while the source and concentration of serum can introduce variability due to lot-to-lot differences in growth factor composition. Similarly, maintaining a constant temperature and CO2 level is crucial for consistent cell health and growth rates.
Research investigating the effects of the cis-isomer of tubulozole (tubulozole-C) has utilized the L1210 leukemia cell line. nih.gov To ensure the reproducibility of such studies, the culture conditions for L1210 cells must be precisely controlled. The following table outlines the standardized culture conditions for L1210 cells, based on established protocols.
| Parameter | Standardized Condition |
|---|---|
| Cell Line | L1210 (Murine Lymphocytic Leukemia) |
| Basal Medium | RPMI-1640 Medium or Dulbecco's Modified Eagle's Medium (DMEM) nih.gov |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) or 10% Horse Serum nih.gov |
| Incubation Temperature | 37°C nih.govamazonaws.com |
| Atmosphere | 5% CO2 in a humidified incubator nih.gov |
| Initial Seeding Density | 5 x 10^4 viable cells/mL |
| Subculture Routine | Dilution every 2 to 3 days to maintain exponential growth |
Adherence to these standardized conditions helps to minimize variability in cell growth and physiology, thereby ensuring that the observed effects on microtubule dynamics are attributable to this compound rather than fluctuations in the culture environment.
Pre-treatment Protocols for Microtubule Dynamics Synchronization
To accurately study the effects of this compound on microtubule dynamics, particularly in relation to the cell cycle, it is often necessary to synchronize the cell population. Synchronization enriches the culture with cells in a specific phase of the cell cycle, allowing for a more uniform and interpretable response to the compound. Several chemical blockade methods are commonly employed for this purpose.
One widely used technique is the double thymidine block , which arrests cells at the G1/S phase boundary. This method involves treating cells with a high concentration of thymidine, which inhibits DNA synthesis. After a period of incubation, the block is released by washing out the thymidine, allowing the cells to proceed synchronously through the S phase. A second thymidine treatment can be applied to achieve a tighter synchronization.
Another common approach for studying microtubule-active agents is to arrest cells in mitosis. Nocodazole (B1683961) , a reversible microtubule-depolymerizing agent, is frequently used to arrest cells in the G2/M phase of the cell cycle. nih.govspringernature.comnih.gov By disrupting microtubule formation, nocodazole activates the spindle assembly checkpoint, preventing cells from proceeding into anaphase. nih.gov The cells can then be released from the mitotic block by washing out the nocodazole, allowing for the observation of subsequent mitotic events in the presence of the test compound, such as this compound.
The choice of synchronization method depends on the specific research question. For instance, to study the effects of this compound on mitotic spindle formation, a G2/M arrest with nocodazole would be appropriate. The following table outlines a general protocol for cell synchronization using these common methods.
| Synchronization Method | Key Steps | Phase of Arrest |
|---|---|---|
| Double Thymidine Block | 1. Incubate cells with 2 mM thymidine for 16-18 hours. 2. Wash cells to remove thymidine and incubate in fresh medium for 8-10 hours. 3. Add 2 mM thymidine again and incubate for another 16-18 hours. | G1/S Phase |
| Nocodazole Block | 1. Add nocodazole (e.g., 100 nM) to the cell culture. 2. Incubate for a duration sufficient to arrest a significant portion of the cells in mitosis (e.g., 12-18 hours). 3. Release the block by washing the cells and resuspending them in fresh medium. | G2/M Phase |
By employing such standardized pre-treatment protocols, researchers can ensure that the observed effects of this compound on microtubule dynamics are not confounded by cell cycle heterogeneity, thereby enhancing the reproducibility and reliability of the findings.
Good Laboratory Practice (GLP) Guidelines in Preclinical Research
Good Laboratory Practice (GLP) embodies a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical safety studies. The application of GLP is crucial in preclinical research to ensure the quality, integrity, and reliability of data submitted to regulatory authorities. For a compound such as this compound, adherence to GLP guidelines during preclinical toxicology and safety pharmacology studies is mandatory for regulatory submissions.
The core principles of GLP are designed to ensure that studies are conducted in a consistent, transparent, and reproducible manner. Key elements of GLP include the establishment of a robust organizational structure, the appointment of qualified personnel, the use of appropriate and properly maintained facilities and equipment, and the implementation of standard operating procedures (SOPs).
A critical component of GLP is the role of the Quality Assurance Unit (QAU) . The QAU is an independent body responsible for monitoring the study conduct to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.
Preclinical toxicology studies conducted under GLP for a compound like this compound would typically involve a range of in vitro and in vivo assessments. These studies are designed to identify potential toxicities and to establish a safe dose range for subsequent clinical trials. The types of studies that would be conducted under GLP are summarized in the table below.
| Type of Preclinical Study | Objective | GLP Requirements |
|---|---|---|
| Single-Dose Toxicity | To determine the acute toxic effects of a single dose of the compound. | - Detailed protocol
|
| Repeat-Dose Toxicity | To evaluate the toxic effects of repeated administration of the compound over a defined period. | - Justification of dose levels and duration
|
| Genotoxicity | To assess the potential of the compound to induce genetic mutations or chromosomal damage. | - Use of validated in vitro and in vivo assays (e.g., Ames test, micronucleus test)
|
| Safety Pharmacology | To investigate the potential undesirable pharmacodynamic effects of the compound on vital physiological functions. | - Assessment of cardiovascular, respiratory, and central nervous system functions
|
Emerging Research Areas and Future Directions for Tubulozole Hydrochloride
Elucidating Unexplored Molecular Mechanisms
While the primary target of tubulozole (B1215715) is tubulin, leading to microtubule depolymerization and cell cycle arrest, recent studies suggest its effects are more intricate. nih.gov Future research is aimed at moving beyond this established mechanism to identify novel cellular targets and signaling pathways modulated by tubulozole, which could explain its potent effects and reveal new therapeutic opportunities.
One significant area of investigation is the compound's influence on critical cell signaling cascades. Research has demonstrated that in human colon cancer cells, tubulozole-induced G2/M phase arrest is not solely due to microtubule damage but is also mediated by the activation of specific kinase pathways. nih.gov Studies show that tubulozole treatment leads to the activation of extracellular signal-regulated kinase (ERK1/2), which in turn is necessary for the activation of checkpoint kinase 1 (Chk1). nih.gov This ERK1/2-mediated Chk1 activation plays a crucial role in the phosphorylation of Cdc25C and Bad proteins, ultimately determining whether the cell undergoes G2/M arrest or proceeds to apoptosis. nih.gov This suggests that tubulozole's mechanism involves a complex interplay between the cytoskeleton and key regulatory kinases. In a broader context, various microtubule inhibitors are known to trigger distinct and specific effects on mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK, and p38. nih.gov
To systematically identify other potential "off-target" effects and binding partners, future studies could employ advanced chemical proteomics platforms. nih.gov Such methodologies can be used to comprehensively screen for unintended protein-level changes upon drug treatment, offering an unbiased view of a compound's full cellular impact. nih.govmiragenews.com By identifying the complete interactome of tubulozole, researchers can build a more holistic understanding of its biological activity.
Development of Advanced Research Tools and Methodologies
The inherent properties of tubulozole make it an excellent candidate for derivatization into sophisticated research probes. These tools would allow for more precise spatial and temporal investigation of microtubule dynamics and other cellular processes influenced by the compound.
A promising direction is the development of photoactivatable tubulozole analogs . Photoactivatable probes are molecules modified with a light-responsive group, allowing their activity to be controlled by illumination. nih.gov This technology enables researchers to study biological processes with high spatial and temporal resolution. nih.gov By creating a "caged" version of tubulozole that remains inactive until triggered by a flash of light, scientists could disrupt microtubule function in a specific subcellular region or at a precise moment in a cell's life cycle. This approach has been successfully used with other microtubule-binding agents to create probes for studying asymmetric cell division and other dynamic processes. nih.gov
Another powerful methodology is the creation of biotinylated tubulozole probes for affinity-based target identification. nih.gov In this technique, a biotin (B1667282) molecule is chemically linked to tubulozole. This tagged molecule can then be introduced into cell lysates, where it binds to its target proteins. Due to the extremely strong affinity between biotin and streptavidin, the tubulozole-protein complexes can be "pulled down" from the lysate using streptavidin-coated beads and subsequently identified through mass spectrometry. nih.gov This method is invaluable for confirming known targets and, more importantly, for discovering novel, previously unknown binding partners and off-target proteins. nih.gov
Investigation of Novel Research Applications in Experimental Biology
Beyond its established use as an antimitotic agent in cancer research, tubulozole's specific mechanism of action makes it a valuable tool for investigating fundamental questions in experimental biology.
One key area is the study of cell migration . Directed cell migration is a fundamental process in embryonic development, tissue repair, and immune response, and it is also a hallmark of cancer metastasis. nih.gov Microtubules play a critical role in this process by providing tracks for intracellular transport, acting as force-generating elements, and coordinating signaling pathways that control cell polarity and adhesion. nih.gov Early research showed that tubulozole is effective at arresting the directional migration of transformed cells. nih.gov This positions tubulozole as a precise tool to dissect the specific contributions of microtubule dynamics to cell movement. Researchers can use it to probe how microtubule disruption affects the delivery of components to the cell's leading edge and the turnover of focal adhesions. nih.gov
Furthermore, tubulozole could be applied to the field of developmental biology , particularly in the study of tubulogenesis —the formation of biological tubes that are the basis of organs like the vascular system and kidneys. researchgate.net This process relies on the coordinated regulation of cell fate, cell division, and collective cell migration, all of which are dependent on a dynamic cytoskeleton. daneshyari.com By applying tubulozole at specific developmental stages, researchers could elucidate the precise roles that microtubule stability and dynamics play in the branching morphogenesis and shaping of tubular organs.
Advanced Computational and In Silico Modeling for Predictive Research
Computational methods are becoming indispensable for accelerating drug discovery and deepening the understanding of molecular interactions. For tubulozole hydrochloride, these approaches offer a powerful way to predict the behavior of new derivatives and to refine our understanding of its binding mechanism at an atomic level.
Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For tubulozole, docking studies can be used to model its interaction with the colchicine-binding site on β-tubulin. nih.gov This allows researchers to predict the binding affinity and mode of interaction for novel tubulozole analogs, helping to prioritize which derivatives to synthesize and test in the lab. nih.govresearchgate.net By comparing the docking scores and binding interactions of a series of analogs, scientists can build structure-activity relationship (SAR) models to guide the design of more potent inhibitors. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of every atom in the tubulozole-tubulin complex over time. mdpi.comnih.gov These simulations can assess the stability of the predicted binding pose from docking studies and reveal how the compound affects the conformational dynamics of the tubulin protein. nih.govautemtherapeutics.com MD simulations can help explain how binding at the colchicine (B1669291) site allosterically affects microtubule stability and can be used to calculate binding free energies, providing a more accurate prediction of a compound's potency. researchgate.net
Table 1: Application of Computational Modeling in Tubulozole Research
| Computational Technique | Application for Tubulozole Research | Research Goal |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of tubulozole analogs within the colchicine-binding site of tubulin. | Guide the design of new derivatives with improved potency and selectivity. |
| Molecular Dynamics (MD) Simulation | Simulate the atomic-level movements of the tubulozole-tubulin complex to assess its stability and conformational changes. | Understand the dynamic nature of the drug-target interaction and its effect on tubulin structure. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the chemical structures of tubulozole analogs with their biological activity. | Predict the activity of unsynthesized compounds and optimize lead structures. |
| Virtual Screening | Use computational models of tubulozole to search large chemical databases for new molecules with similar properties that might also bind to tubulin. | Discover novel chemical scaffolds for microtubule inhibitors. |
Exploration of Synergistic Research Combinations in Preclinical Settings
The clinical efficacy of many anticancer agents is limited by toxicity and the development of drug resistance. nih.gov A powerful strategy to overcome these limitations is the use of combination therapies, where drugs with different mechanisms of action work together to produce a greater effect. frontiersin.org Exploring synergistic combinations involving tubulozole in preclinical models is a critical future direction.
A particularly compelling strategy involves combining microtubule-destabilizing agents with microtubule-stabilizing agents. Research has shown that a microtubule destabilizer that binds to the colchicine site can act synergistically with a stabilizer like paclitaxel (B517696). nih.govmdpi.com The destabilizer induces microtubule catastrophes, which in turn creates "hotspots" at the microtubule ends that enhance the binding of paclitaxel. mdpi.com This mechanistic synergy allows for the use of lower, less toxic doses of each agent to achieve a potent cytotoxic effect. nih.gov Given that tubulozole is a microtubule-destabilizing agent, its combination with taxanes represents a highly promising area for preclinical investigation.
Furthermore, based on the emerging understanding of tubulozole's impact on signaling pathways, combinations with other targeted therapies are warranted. For instance, since tubulozole can activate the ERK1/2 pathway, combining it with specific kinase inhibitors could create a potent synergistic effect. nih.gov This could involve inhibitors of pathways that promote cell survival or resistance, potentially leading to enhanced apoptosis in cancer cells. youtube.com
Table 2: Potential Synergistic Combinations for this compound in Preclinical Research
| Drug Class | Example Agent(s) | Rationale for Combination |
|---|---|---|
| Microtubule Stabilizers | Paclitaxel, Docetaxel (B913) | Antagonistic mechanisms on microtubule dynamics may lead to synergistic cell killing, allowing for lower effective doses of each drug. nih.govmdpi.com |
| Kinase Inhibitors | MEK/ERK Inhibitors, Chk1 Inhibitors | To modulate the signaling response to tubulozole-induced stress, potentially pushing cells toward apoptosis instead of cell cycle arrest. nih.gov |
| DNA Damaging Agents | Cisplatin, Doxorubicin | To attack cancer cells on two distinct fronts (cytoskeleton and DNA), potentially overcoming resistance to single-agent therapy. |
| Apoptosis Inducers (e.g., BH3 mimetics) | Venetoclax | To lower the threshold for apoptosis in cells arrested in mitosis by tubulozole. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Tubulozole hydrochloride, and what methodological considerations are critical for ensuring yield and purity?
- Answer : The synthesis involves sequential acylation and coupling reactions under controlled conditions.
Acylation : 4-Aminothiophenol (I) is treated with ethyl chloroformate in a CH₂Cl₂/water biphasic system under nitrogen, using NaHCO₃ to maintain pH, yielding ethyl (4-mercaptophenyl)carbamate (III) .
Coupling : Compound III reacts with [2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (IV) in refluxing acetone with K₂CO₃ as a base. The product is converted to the hydrochloride monohydrate using i-PrOH/HCl .
Critical considerations : Strict nitrogen atmosphere, stoichiometric control of reagents, and purification via column chromatography (e.g., CHCl₃/MeOH 98:2) to isolate stereoisomers.
Q. Which analytical techniques are recommended for confirming the identity and purity of this compound in preclinical studies?
- Answer :
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with UV detection (e.g., 254 nm). Mobile phase: acetonitrile/water gradient (40:60 to 90:10) at 1.0 mL/min. Compare retention times and peak areas against reference standards .
- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, and mass spectrometry (ESI-MS) for molecular weight validation.
- Purity assessment : Residual solvent analysis via GC-MS and quantification of impurities (<0.1% w/w) using calibrated HPLC methods .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Answer :
- PPE : Tightly fitting goggles, nitrile gloves, and lab coats to prevent dermal exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Protect from light in tightly sealed containers at 2–8°C. Avoid contact with moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address challenges in stereochemical control and byproduct formation?
- Answer :
- Stereochemical control : Use chiral catalysts (e.g., BINAP-metal complexes) during coupling steps to enhance enantiomeric excess. Monitor reaction progress via TLC or inline IR spectroscopy .
- Byproduct mitigation : Optimize reaction temperature (e.g., 60–70°C for coupling) and employ scavengers (e.g., molecular sieves) to absorb side products like unreacted imidazole derivatives .
Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Answer :
- Experimental validation : Replicate in vitro assays under physiologically relevant conditions (e.g., serum protein binding, pH 7.4).
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation using LC-MS/MS. Cross-reference with in vitro IC₅₀ values to identify discrepancies caused by metabolic instability .
- Control variables : Standardize cell lines, animal models, and dosing regimens to minimize inter-study variability .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Answer :
- Systematic modifications : Synthesize analogs with variations in the imidazole ring (e.g., substituents at C-2/C-4) or dioxolane moiety. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to microtubule targets .
- Biological assays : Test derivatives in cytotoxicity screens (e.g., MTT assay) and tubulin polymerization inhibition assays. Corrogate SAR trends with steric/electronic parameters (e.g., Hammett constants) .
Q. What methodologies are appropriate for analyzing degradation products of this compound under varying storage conditions?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
- Analytical workflow :
HPLC-DAD/HRMS : Identify degradation products via high-resolution mass spectrometry and UV profiling.
Stability-indicating methods : Validate HPLC conditions to resolve parent compound and degradants (e.g., hydrolyzed imidazole derivatives) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
